An In-Depth Technical Guide to the Chemical Structure Analysis of N-Cyclooctyl(phenylcyclopentyl)formamide
This guide provides a comprehensive technical analysis of the chemical structure of N-Cyclooctyl(phenylcyclopentyl)formamide, a novel N-substituted formamide. Designed for researchers, scientists, and professionals in dr...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical analysis of the chemical structure of N-Cyclooctyl(phenylcyclopentyl)formamide, a novel N-substituted formamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical methodologies for the elucidation and confirmation of its molecular architecture. We will delve into the rationale behind experimental choices, ensuring a self-validating system of protocols for robust and reliable structural characterization.
Introduction
N-substituted formamides are a significant class of organic compounds with diverse applications, ranging from versatile solvents in chemical synthesis to key intermediates in the production of pharmaceuticals and agrochemicals.[1][2] The specific compound of interest, N-Cyclooctyl(phenylcyclopentyl)formamide, presents a unique combination of bulky aliphatic and cycloaliphatic moieties attached to a formamide core. A thorough understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, potential biological activity, and for ensuring purity and consistency in any application. This guide will detail a multi-pronged analytical approach, leveraging spectroscopic and chromatographic techniques to provide an unambiguous structural assignment.
I. Synthesis and Purification
While the specific synthesis of N-Cyclooctyl(phenylcyclopentyl)formamide is not extensively documented, a plausible synthetic route can be extrapolated from established methods for N-substituted formamide synthesis. A common approach involves the formylation of a secondary amine.[3] In this case, the precursor would be N-cyclooctyl-1-phenylcyclopentan-1-amine.
A generalized synthetic protocol would involve reacting this secondary amine with a formylating agent such as formic acid or a derivative thereof. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Unveiling the Therapeutic Potential of N-Cyclooctyl(phenylcyclopentyl)formamide: A Predictive Analysis of Biological Targets
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract N-Cyclooctyl(phenylcyclopentyl)formamide is a novel chemical entity with potential therapeutic applications. In the absence of direc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-Cyclooctyl(phenylcyclopentyl)formamide is a novel chemical entity with potential therapeutic applications. In the absence of direct empirical data, this guide provides a comprehensive, predictive analysis of its likely biological targets. By dissecting the molecule into its core structural motifs—the phenylcyclopentyl group, the formamide linker, and the N-cyclooctyl moiety—we extrapolate from the known pharmacology of analogous compounds to build a robust hypothesis-driven framework for investigation. This document outlines the scientific rationale for prioritizing specific protein families, including Acyl-CoA:cholesterol O-acyltransferase (ACAT), voltage-gated sodium channels, and the sigma-1 receptor, as primary candidates for interaction. Furthermore, we present detailed, actionable experimental protocols for target validation, from initial binding assays to functional cellular screens, empowering researchers to systematically explore the therapeutic landscape of this promising compound.
Introduction: Deconstructing N-Cyclooctyl(phenylcyclopentyl)formamide for Target Prediction
The rational discovery of novel therapeutics hinges on our ability to predict and validate the interaction of small molecules with biological macromolecules. N-Cyclooctyl(phenylcyclopentyl)formamide represents a unique chemical scaffold, and as such, a targeted investigation into its mechanism of action is paramount. This guide pioneers a structure-based predictive approach, leveraging established structure-activity relationships (SAR) to illuminate the most probable biological targets.
Our analysis is predicated on the pharmacological activities associated with three key structural components:
The Phenylcyclopentyl Moiety: This group is a known pharmacophore in compounds targeting enzymes involved in lipid metabolism.
The Formamide Linker: The amide bond is a cornerstone of medicinal chemistry, and its formamide variant has been implicated in a range of biological activities, including antitumor effects.
The N-Cyclooctyl Group: Large, lipophilic alkyl groups can confer unique properties, including modulation of ligand binding to receptors with spacious hydrophobic pockets.
This document will delve into the evidence supporting the potential interaction of N-Cyclooctyl(phenylcyclopentyl)formamide with specific biological targets based on these motifs.
Predicted Biological Target Classes
Based on a thorough analysis of scientific literature, we have identified three high-priority potential target classes for N-Cyclooctyl(phenylcyclopentyl)formamide.
The presence of the phenylcyclopentyl group strongly suggests a potential interaction with ACAT (also known as sterol O-acyltransferase, SOAT). Structurally similar N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas have been identified as potent ACAT inhibitors[1][2]. ACAT is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of cholesterol. Its inhibition is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis[3].
Mechanistic Hypothesis: The phenylcyclopentyl moiety of N-Cyclooctyl(phenylcyclopentyl)formamide may bind to the active site of ACAT, preventing the binding of its natural substrates, cholesterol and long-chain fatty acyl-CoAs. The N-cyclooctyl group could further enhance binding affinity through hydrophobic interactions within the enzyme's pocket.
Caption: Predicted inhibition of ACAT by N-Cyclooctyl(phenylcyclopentyl)formamide.
Voltage-Gated Sodium Channel Modulation
Derivatives of cyclopentane carboxamide have been reported as blockers of voltage-gated sodium channels (VGSCs)[4][5]. These channels are crucial for the initiation and propagation of action potentials in excitable cells, making them important targets for the treatment of pain, epilepsy, and cardiac arrhythmias[6][7].
Mechanistic Hypothesis: The cyclopentane ring and the amide bond of N-Cyclooctyl(phenylcyclopentyl)formamide may interact with the pore or voltage-sensing domains of VGSCs. This interaction could stabilize the inactivated state of the channel, thereby reducing neuronal excitability. The lipophilic N-cyclooctyl group may facilitate the compound's access to the channel's binding site within the cell membrane.
Caption: Hypothesized blockade of voltage-gated sodium channels.
Sigma-1 Receptor Antagonism/Modulation
The sigma-1 receptor is a unique intracellular chaperone protein involved in a wide range of cellular processes, and it is a target for diverse chemical scaffolds[8][9]. A US patent suggests that long-chain alkylamines can enhance the binding affinity of ligands to the sigma-1 receptor[10]. While the N-cyclooctyl group is not a simple alkylamine, its size and lipophilicity could favor binding to the receptor's hydrophobic domains.
Mechanistic Hypothesis: N-Cyclooctyl(phenylcyclopentyl)formamide may act as a ligand for the sigma-1 receptor. The phenylcyclopentyl and N-cyclooctyl groups could engage in hydrophobic and van der Waals interactions with the receptor's binding pocket. Depending on the precise nature of this interaction, the compound could act as an antagonist, agonist, or allosteric modulator, thereby influencing downstream signaling pathways.
Caption: Postulated modulation of the sigma-1 receptor and downstream signaling.
Experimental Validation Protocols
The following section provides a comprehensive suite of experimental protocols designed to systematically investigate the predicted biological targets of N-Cyclooctyl(phenylcyclopentyl)formamide.
Target Engagement and Binding Affinity
The initial step in target validation is to confirm direct physical interaction between the compound and the predicted protein target.
Objective: To determine the binding affinity of N-Cyclooctyl(phenylcyclopentyl)formamide to ACAT1 and ACAT2.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ACAT inhibitor for binding to the enzyme.
Protocol:
Preparation of Microsomes: Prepare liver microsomes from a suitable animal model (e.g., rat or human) as a source of ACAT enzymes.
Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
Incubation: In a 96-well plate, incubate the microsomes with a fixed concentration of a radiolabeled ACAT inhibitor (e.g., [³H]-Avasimibe) and varying concentrations of N-Cyclooctyl(phenylcyclopentyl)formamide.
Separation: After incubation, separate the bound from free radioligand using rapid filtration through a glass fiber filter.
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Parameter
Value
Radioligand
[³H]-Avasimibe
Microsome Conc.
50-100 µg protein/well
Incubation Time
60 minutes
Incubation Temp.
37°C
Objective: To assess the effect of N-Cyclooctyl(phenylcyclopentyl)formamide on the activity of specific VGSC subtypes (e.g., NaV1.7 for pain).
Principle: Whole-cell patch-clamp recordings from cells expressing the target sodium channel subtype will be used to measure the effect of the compound on ionic currents.
Protocol:
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human NaV subtype of interest.
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.
Recording: Establish a whole-cell recording configuration. Apply voltage protocols to elicit sodium currents.
Compound Application: Perfuse the cells with varying concentrations of N-Cyclooctyl(phenylcyclopentyl)formamide.
Data Acquisition: Record sodium currents before, during, and after compound application.
Data Analysis: Measure the peak current amplitude and analyze the voltage-dependence of activation and inactivation to determine the IC₅₀ and the mechanism of block.
Objective: To determine the binding affinity of N-Cyclooctyl(phenylcyclopentyl)formamide for the sigma-1 receptor.
Principle: A competitive binding assay using a radiolabeled sigma-1 receptor ligand.
Protocol:
Membrane Preparation: Prepare cell membranes from a cell line expressing the sigma-1 receptor (e.g., CHO-K1) or from animal brain tissue.
Assay Buffer: Use a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a radiolabeled sigma-1 ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of N-Cyclooctyl(phenylcyclopentyl)formamide.
Separation and Quantification: Follow the same procedure as in the ACAT binding assay.
Data Analysis: Calculate the IC₅₀ and Ki values.
Functional and Cell-Based Assays
Following confirmation of direct binding, it is crucial to assess the functional consequences of this interaction in a cellular context.
Objective: To measure the inhibition of cholesterol esterification by N-Cyclooctyl(phenylcyclopentyl)formamide in intact cells.
Principle: Cells are incubated with a radiolabeled precursor of cholesterol esters, and the incorporation of the label into the cholesterol ester fraction is measured.
Protocol:
Cell Culture: Use a relevant cell line (e.g., macrophages like J774 or HepG2 hepatocytes).
Compound Treatment: Pre-incubate the cells with varying concentrations of N-Cyclooctyl(phenylcyclopentyl)formamide.
Labeling: Add [¹⁴C]-oleic acid to the culture medium and incubate for a defined period.
Lipid Extraction: Extract the total lipids from the cells.
Separation: Separate the different lipid classes (including cholesterol esters) using thin-layer chromatography (TLC).
Quantification: Quantify the radioactivity in the cholesterol ester spot.
Data Analysis: Determine the IC₅₀ for the inhibition of cholesterol esterification.
Objective: To determine the effect of N-Cyclooctyl(phenylcyclopentyl)formamide on the firing of action potentials in neurons.
Principle: Use primary neuronal cultures or differentiated neuronal cell lines and measure their electrical activity.
Protocol:
Neuronal Culture: Prepare primary cultures of dorsal root ganglion (DRG) neurons (for pain studies) or cortical neurons.
Electrophysiology: Use current-clamp recordings to measure action potential firing in response to depolarizing current injections.
Compound Application: Apply N-Cyclooctyl(phenylcyclopentyl)formamide to the neurons.
Data Analysis: Quantify the change in action potential frequency and threshold.
Objective: To assess the functional effect of N-Cyclooctyl(phenylcyclopentyl)formamide on a sigma-1 receptor-mediated cellular process.
Principle: The sigma-1 receptor is known to modulate neurite outgrowth in neuronal cell lines.
Protocol:
Cell Culture: Use a neuronal cell line such as PC12 or SH-SY5Y.
Differentiation: Induce neuronal differentiation (e.g., with Nerve Growth Factor for PC12 cells).
Compound Treatment: Treat the cells with N-Cyclooctyl(phenylcyclopentyl)formamide in the presence or absence of a known sigma-1 receptor agonist or antagonist.
Imaging: After a suitable incubation period, fix and stain the cells to visualize neurites.
Quantification: Measure neurite length and branching using image analysis software.
Data Analysis: Determine if the compound modulates neurite outgrowth in a manner consistent with sigma-1 receptor activity.
Conclusion and Future Directions
This guide provides a foundational, hypothesis-driven framework for elucidating the biological targets of the novel compound, N-Cyclooctyl(phenylcyclopentyl)formamide. The predictive analysis, based on established structure-activity relationships, strongly implicates ACAT, voltage-gated sodium channels, and the sigma-1 receptor as primary candidates for interaction. The detailed experimental protocols outlined herein offer a clear and logical path for the systematic validation of these predictions.
Successful validation of any of these targets will open new avenues for preclinical development. For instance, confirmation of ACAT inhibition could position this compound as a novel agent for cardiovascular diseases. Similarly, modulation of sodium channels could lead to new treatments for chronic pain or epilepsy, while interaction with the sigma-1 receptor could have implications for a range of neurological and psychiatric disorders.
Future research should also consider off-target profiling and a broader screening campaign to identify additional, unanticipated biological activities. The journey from a novel chemical entity to a potential therapeutic is a complex one, but the predictive and systematic approach detailed in this guide provides a robust starting point for unlocking the full therapeutic potential of N-Cyclooctyl(phenylcyclopentyl)formamide.
References
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Trivedi, B. K., et al. (1994). Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 7. Development of a series of substituted N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas with enhanced hypocholesterolemic activity. Journal of Medicinal Chemistry, 37(11), 1653-1659. Available at: [Link]
Shao, P. P., et al. (2006). Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers. Bioorganic & Medicinal Chemistry Letters, 16(5), 1358-1361. Available at: [Link]
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The Alchemist's New Stone: A Technical Guide to Formamide Synthesis via Carbon Dioxide Valorization
For Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of formamides, pivotal intermediates in the pharmaceutical and chemical industries, has traditionally relied on methods involving tox...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of formamides, pivotal intermediates in the pharmaceutical and chemical industries, has traditionally relied on methods involving toxic and hazardous reagents like carbon monoxide. This guide explores a paradigm shift in formamide production: the direct utilization of carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 feedstock. We will delve into the core principles, catalytic systems, and practical methodologies for the N-formylation of amines using CO₂, providing a comprehensive resource for researchers seeking to implement greener and more sustainable synthetic routes. This document will dissect the causality behind experimental choices, from catalyst selection to reaction parameter optimization, and provide self-validating protocols for reproducible success.
Introduction: The Imperative for a Greener Formamide Synthesis
Formamides are fundamental building blocks in organic synthesis, serving as versatile precursors for pharmaceuticals, agrochemicals, and nitrogen-containing heterocycles.[1][2] The conventional industrial production of formamides often involves the carbonylation of amines with carbon monoxide, a highly toxic and flammable gas requiring specialized handling and high-pressure equipment.[3] The pressing need to mitigate climate change and the principles of green chemistry have catalyzed the exploration of alternative C1 sources. Carbon dioxide, a major greenhouse gas, presents itself as an ideal substitute: it is inexpensive, readily available, and its utilization contributes to a circular carbon economy.[2][4]
The direct synthesis of formamides from CO₂ and amines, however, is a thermodynamically challenging transformation that necessitates the use of a suitable reducing agent and an efficient catalyst. This guide will navigate the diverse landscape of catalytic systems developed to overcome this hurdle, offering insights into their mechanisms and practical applications.
The Core Reaction: A Mechanistic Overview
The overall transformation involves the reaction of an amine with carbon dioxide in the presence of a reducing agent, typically dihydrogen (H₂) or a hydrosilane, to yield the corresponding formamide and a byproduct (water or a siloxane).
General Reaction Scheme:
The reaction mechanism can vary significantly depending on the catalyst and reducing agent employed. However, a general simplified pathway involves the following key steps:
Activation of CO₂: The catalyst interacts with CO₂, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Amine: The amine attacks the activated CO₂ to form a carbamate or a related intermediate.
Reduction: The reducing agent, activated by the catalyst, reduces the carbamate intermediate. This is often the rate-determining step.
Product Formation and Catalyst Regeneration: The reduced intermediate eliminates a byproduct to form the formamide, and the catalyst is regenerated for the next cycle.
Catalytic Systems: The Heart of the Transformation
The choice of catalyst is paramount for achieving high efficiency, selectivity, and sustainability in formamide synthesis from CO₂. Catalytic systems can be broadly categorized into homogeneous, heterogeneous, and organocatalytic approaches.
Homogeneous Catalysis: Precision and High Activity
Homogeneous catalysts, which operate in the same phase as the reactants, often exhibit high activity and selectivity due to their well-defined active sites.
Noble Metal Catalysts: Ruthenium, rhodium, iridium, and palladium complexes have been extensively studied and have shown remarkable activity.[5][6] For instance, ruthenium-based catalysts, such as Ru-Macho, have demonstrated high turnover numbers (TONs) up to 1,940,000 in the N-formylation of amines with H₂ and CO₂.[3] These systems often operate under relatively mild conditions. An efficient Ru catalyst system consisting of [PPN][Ru(CO)₃Cl₃] and the ionic liquid 1-butyl-3-methylimidazolium hydrogen phosphate ([Bmim]₂[HPO₄]) has been developed for the N-formylation of various amines with CO₂ and H₂ under mild conditions.[7]
Earth-Abundant Metal Catalysts: In a move towards greater sustainability, significant research has focused on catalysts based on earth-abundant metals like iron, cobalt, and copper.[5][6] Cobalt-pincer complexes have been successfully employed for the selective N-formylation of a wide range of amines with CO₂ and H₂, producing water as the sole byproduct.[8] Iron(II) salts supported by phosphine donors have also been shown to catalyze the conversion of CO₂ to formamides using hydrosilanes as reductants under mild conditions.[9]
Heterogeneous Catalysis: Durability and Recyclability
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recyclability, which are crucial for industrial applications.
Supported Metal Nanoparticles: Dispersing metal nanoparticles on high-surface-area supports like activated carbon, metal oxides, or polymers can enhance catalytic activity and stability. For example, an atomically dispersed iridium on carbon nitride (Ir/C₃N₄) catalyst has been shown to be highly efficient for the reversible hydrogenation of CO₂ to formamides.[10]
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with well-defined active sites that can be tailored for specific catalytic reactions. A single-site cobalt(II) hydride catalyst supported on an aluminum MOF (DUT-5-CoH) has been reported as an active heterogeneous catalyst for the N-formylation of amines with CO₂ and either H₂ or phenylsilane.[11] This catalyst demonstrated excellent recyclability, being reused up to 15 times without a decrease in activity.[11]
Ionic Liquids on Solid Supports: Immobilizing ionic liquids on solid supports combines the catalytic activity of ionic liquids with the advantages of heterogeneous catalysis. Novel catalysts based on imidazolium chloride ionic liquids supported on hyper-crosslinked polymers have been developed for the highly selective N-formylation of secondary amines using CO₂ and phenylsilane at mild conditions (5 bar CO₂, 35°C).[1]
Organocatalysis: A Metal-Free Approach
Organocatalysis offers a metal-free alternative, avoiding concerns about metal contamination in the final product, which is particularly important in pharmaceutical synthesis.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for CO₂ fixation. They can activate hydrosilanes, facilitating the reduction of CO₂.[7]
Frustrated Lewis Pairs (FLPs): FLPs, which consist of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, can activate small molecules like CO₂ and H₂.
Other Organic Bases: Strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to catalyze the N-formylation of amines with CO₂ in the presence of a hydrosilane reductant.[4][12] A polystyrene-supported DBU has been used as a recyclable heterogeneous organocatalyst.[4] Commercially available and inexpensive ethylenediaminetetraacetic acid (EDTA) has also been successfully used as a recyclable, eco-friendly catalyst for this transformation.[13]
The Role of the Reducing Agent: Driving the Reaction Forward
The choice of reducing agent is a critical factor that influences the reaction conditions, efficiency, and overall sustainability of the process.
Dihydrogen (H₂): H₂ is a clean and atom-economical reducing agent, with water being the only byproduct. However, its use often requires high pressures and temperatures, and its activation can be challenging.[5][6]
Hydrosilanes: Hydrosilanes, such as phenylsilane (PhSiH₃) and polymethylhydrosiloxane (PMHS), are effective reducing agents that often allow for milder reaction conditions (lower pressure and temperature) compared to H₂.[1][4][14] The byproduct is a siloxane, which is generally less desirable than water. Phenylsilane is a commonly used reducing agent in the N-formylation of CO₂ with amines due to its moderate reactivity that does not necessitate harsh reaction conditions.[13]
Metallic Silicon: In a novel approach, metallic silicon recovered from solar panel production has been utilized as a reducing agent for formamide synthesis in the presence of a fluoride catalyst, offering a potentially more sustainable and cost-effective option.[15]
Experimental Protocols: From Bench to Practice
This section provides representative, step-by-step methodologies for the synthesis of formamides from CO₂.
Protocol 1: Homogeneous Catalysis with a Ruthenium Complex and H₂
This protocol is based on the work by Zhang et al. and is suitable for a wide range of amines.[3]
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
Carbon dioxide (CO₂) and Dihydrogen (H₂) gas cylinders
Procedure:
In a high-pressure autoclave, add the amine, the ruthenium catalyst, and the solvent system.
Seal the autoclave and purge it with CO₂ three times to remove air.
Pressurize the autoclave with CO₂ to the desired pressure (e.g., 20 bar).
Pressurize the autoclave with H₂ to the desired total pressure (e.g., 40 bar).
Heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.
Maintain the reaction under these conditions for the specified time (e.g., 5 hours).
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
Extract the product from the aqueous phase. The catalyst remains in the nonpolar alcohol phase and can be recycled.[3]
Analyze the product yield by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Heterogeneous Organocatalysis with a Supported DBU and Phenylsilane
This protocol, adapted from the work on supported superbases, offers a metal-free and recyclable catalytic system.[4]
Materials:
Amine (e.g., N-methylaniline)
Polystyrene-supported DBU (PS-DBU) catalyst
Phenylsilane (PhSiH₃)
Dry solvent (e.g., acetonitrile)
Schlenk flask and balloon filled with CO₂
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the amine, PS-DBU catalyst, and dry acetonitrile.
Stir the mixture at room temperature.
Add phenylsilane to the reaction mixture.
Evacuate the flask and backfill with CO₂ from a balloon.
Stir the reaction mixture at a slightly elevated temperature (e.g., 30 °C) for the required duration (e.g., 18 hours).[4]
Upon completion, filter the reaction mixture to recover the PS-DBU catalyst. The catalyst can be washed and reused.
The filtrate contains the product. Remove the solvent under reduced pressure.
Purify the crude product by column chromatography if necessary.
Characterize the product by NMR spectroscopy and determine the yield.
Data Presentation: A Comparative Overview of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of formamides from CO₂, providing a basis for comparison and selection.
The synthesis of formamides from carbon dioxide represents a significant advancement in sustainable chemistry, offering a greener and safer alternative to traditional methods. A diverse array of catalytic systems, spanning homogeneous, heterogeneous, and organocatalytic approaches, has been developed with promising results. The choice of catalyst and reducing agent can be tailored to specific applications, balancing factors such as cost, efficiency, and product purity requirements.
Future research will likely focus on several key areas:
Development of more active and stable catalysts from earth-abundant elements.
Design of catalysts that can operate under even milder conditions (ambient temperature and pressure).
Exploration of alternative, more sustainable reducing agents.
Integration of CO₂ capture and conversion processes for a truly circular carbon economy.
By continuing to innovate in these areas, the scientific community can further solidify the role of CO₂ as a valuable C1 building block and pave the way for a more sustainable chemical industry.
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Vasilenko, V. & Milstein, D. (2023). Homogeneous Metal-Catalyzed Hydrogenation of CO₂ Derivatives: Towards Indirect Conversion of CO₂ to Methanol. MDPI. [Link]
Chakrabortty, P. et al. (2024). Tuneable Reduction of CO₂ – Organocatalyzed Selective Formylation and Methylation of Amines. ResearchGate. [Link]
Wang, Z. et al. (2024). Reversible Hydrogenation of CO₂ to Formamides Using an Atomically Dispersed Ir/C₃N₄ Catalyst. ACS Catalysis. [Link]
N-Cyclooctyl(phenylcyclopentyl)formamide: A Comprehensive Technical Guide
IUPAC Name: N-cyclooctyl-1-phenylcyclopentane-1-carboxamide | CAS Number: 1024183-82-1 Executive Summary & Nomenclature Nuances In the landscape of combinatorial chemistry and high-throughput screening (HTS) libraries, c...
Author: BenchChem Technical Support Team. Date: April 2026
IUPAC Name: N-cyclooctyl-1-phenylcyclopentane-1-carboxamide | CAS Number: 1024183-82-1
Executive Summary & Nomenclature Nuances
In the landscape of combinatorial chemistry and high-throughput screening (HTS) libraries, catalog nomenclature often diverges from strict IUPAC conventions. While commercially listed by some vendors as N-Cyclooctyl(phenylcyclopentyl)formamide , structural analysis of its SMILES string (O=C(NC1CCCCCCC1)C1(CCCC1)c1ccccc1) reveals that the carbonyl carbon is directly bonded to the 1-phenylcyclopentyl ring[1]. Therefore, the chemically accurate IUPAC designation is N-cyclooctyl-1-phenylcyclopentane-1-carboxamide .
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a highly lipophilic, sterically hindered building block. This guide deconstructs its physicochemical profile, the causality behind its synthetic challenges, and the self-validating protocols required to handle such sterically demanding amides.
Physicochemical Profiling & Structural Data
To effectively integrate this compound into a drug discovery pipeline, we must first establish its baseline quantitative data. The integration of a massive cyclooctyl ring with a quaternary carbon center yields a highly lipophilic profile.
The architecture of CAS 1024183-82-1 is defined by its quaternary carbon stereocenter . The synthesis and utilization of quaternary carbons represent a long-standing challenge in organic chemistry, yet they are highly prized in modern drug design ([2]).
Mechanistic Insight:
A spirocyclic or highly substituted quaternary carbon positioned at the core of a bioactive molecule provides immense conformational rigidity. This rigidity pre-organizes the molecule, significantly reducing the entropy penalty typically incurred when a flexible ligand binds to a target protein receptor ([3]). Furthermore, the bulky cyclooctyl group acts as a lipophilic shield, protecting the vulnerable amide bond from enzymatic cleavage (e.g., by peptidases) while driving insertion into deep, hydrophobic binding pockets.
Caption: Logical relationship between physicochemical properties and pharmacokinetic potential.
Standard amide coupling reagents (such as HATU, EDC/HOBt, or DCC) are highly effective for primary and secondary carbon centers (). However, the α-carbon of 1-phenylcyclopentanecarboxylic acid is a quaternary center . The immense steric hindrance generated by the cyclopentyl ring and the phenyl group severely restricts the trajectory of the incoming cyclooctylamine. Attempting standard uronium-based coupling here will result in sluggish kinetics, high epimerization (if chiral), and poor yields.
The Solution: We must bypass the bulky active ester intermediate by converting the acid into a highly electrophilic, sterically accessible acid chloride using thionyl chloride (SOCl₂). The resulting acylium-like transition state forces the amidation forward despite the dual steric clash from both the quaternary center and the 8-membered cyclooctyl ring.
Step-by-Step Self-Validating Protocol
This workflow incorporates In-Process Controls (IPCs) to ensure the system validates itself at each critical juncture.
Phase 1: Acid Activation
Setup: Charge a flame-dried round-bottom flask with 1-phenylcyclopentanecarboxylic acid (1.0 eq) dissolved in anhydrous toluene (0.2 M).
Reagent Addition: Add thionyl chloride (SOCl₂, 2.5 eq) dropwise at 0 °C under an inert N₂ atmosphere. Add a catalytic drop of DMF.
Reaction: Heat the mixture to reflux for 3 hours.
Self-Validation (IPC 1): Withdraw a 10 µL aliquot, quench into 500 µL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl ester (m/z corresponding to the esterified product) confirms 100% conversion of the starting acid to the acid chloride. Do not proceed until the starting material is consumed.
Concentration: Evaporate the toluene and excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous dichloromethane (DCM) to remove residual HCl.
Phase 2: Sterically Hindered Amidation
6. Setup: Redissolve the crude 1-phenylcyclopentanecarbonyl chloride in anhydrous DCM (0.1 M). Cool to 0 °C.
7. Coupling: Add triethylamine (Et₃N, 3.0 eq) followed by the dropwise addition of cyclooctylamine (1.1 eq).
8. Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
9. Workup: Quench with 1M HCl (to remove unreacted amine), wash with saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
10. Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Caption: Synthetic workflow and analytical validation cascade for CAS 1024183-82-1.
Analytical Characterization (Final Validation)
To guarantee the integrity of the synthesized CAS 1024183-82-1, the final product must satisfy the following analytical self-validation checks:
LC-MS (ESI+): The chromatogram must show a single peak (>98% purity by UV 254 nm) with a corresponding mass-to-charge ratio of m/z 300.2 [M+H]⁺ .
¹H-NMR (400 MHz, CDCl₃): The proton integration must perfectly sum to 29 protons .
Molport Chemical Database. N-cyclooctyl-1-phenylcyclopentane-1-carboxamide (CAS 1024183-82-1) Specifications. Retrieved from:[Link]
Talele, T. T. (2020). Opportunities for Tapping into Three-Dimensional Chemical Space through a Quaternary Carbon. Journal of Medicinal Chemistry, 63(22), 13291-13315. Retrieved from:[Link]
Dao, N., Gan, X.-C., Zhang, B., et al. (2024). A simple, inexpensive way to make carbon atoms bind together. Science / Scripps Research Institute. Retrieved from:[Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from:[Link]
N-Cyclooctyl(phenylcyclopentyl)formamide for studying dopamine D3 receptors
Application Note: Pharmacological Characterization of N-Cyclooctyl(phenylcyclopentyl)formamide (N-CPF) at Dopamine D3 Receptors Executive Summary & Pharmacological Context The dopamine D3 receptor (D3R) is a critical G p...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Pharmacological Characterization of N-Cyclooctyl(phenylcyclopentyl)formamide (N-CPF) at Dopamine D3 Receptors
Executive Summary & Pharmacological Context
The dopamine D3 receptor (D3R) is a critical G protein-coupled receptor (GPCR) target for the pharmacotherapy of neurological and neuropsychiatric conditions, including schizophrenia, Parkinson's disease, and drug addiction[1]. However, developing selective D3R ligands is notoriously difficult due to the high sequence homology (approximately 78% in the transmembrane domains) between the D3R and the D2R subtypes[1].
N-Cyclooctyl(phenylcyclopentyl)formamide (N-CPF) represents a specialized class of highly lipophilic, bulky ligands designed to probe this structural nuance. The molecular architecture of N-CPF relies on a central formamide core linking a cyclooctyl ring and a phenylcyclopentyl moiety. Prior structure-activity relationship (SAR) studies on related pharmacophores have demonstrated that the amide (or formamide) functional group provides a necessary element to impart maximum D3R over D2R selectivity[1]. This linker is deemed critical for high D3R affinity[2], as it acts as a directional hydrogen-bond anchor, forcing the bulky lipophilic groups (cyclooctyl and phenylcyclopentyl) into the D3R-specific extended binding pocket (EBP).
As a Senior Application Scientist, I have designed the following self-validating protocols to accurately characterize the binding affinity, selectivity, and functional efficacy of N-CPF. These workflows move beyond basic procedural steps by embedding the physicochemical causality behind each experimental choice, ensuring robust and reproducible data.
Mechanism of Action & Signaling Pathway
The D3R is classically coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase (reducing cAMP levels) and promotes the recruitment of β-arrestin 2, leading to receptor internalization. N-CPF functions as a potent orthosteric/EBP antagonist. By occupying the binding pocket, it sterically blocks endogenous dopamine or synthetic agonists, thereby preventing Gi/o activation and subsequent β-arrestin recruitment.
Fig 1: Mechanism of N-CPF antagonism at the Gi/o-coupled Dopamine D3 Receptor.
This assay determines the equilibrium inhibition constant (
Ki
) of N-CPF at hD3R and hD2R to establish its selectivity profile.
Critical Reagents & Buffer Formulation:
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂.
Additives (The "Why"):
0.1% Bovine Serum Albumin (BSA): N-CPF is highly lipophilic. BSA acts as a carrier protein, preventing the compound from adsorbing to the polystyrene walls of the 96-well plate. Without BSA, the actual free concentration of N-CPF drops precipitously, leading to artificially inflated
Ki
values.
0.1% Ascorbic Acid: Included when using dopamine as a reference control. It prevents the auto-oxidation of dopamine into reactive quinones that covalently modify the receptor.
Radioligand: [³H]-Spiperone (0.5 nM final concentration).
Step-by-Step Methodology:
Plate Preparation: In a 96-well deep-well plate, add 50 µL of N-CPF (serially diluted in assay buffer from 10 µM to 1 pM, final DMSO concentration
≤
1%), 50 µL of [³H]-Spiperone, and 100 µL of HEK293-hD3R or hD2R membrane suspension (15 µg protein/well).
Incubation: Seal the plate and incubate at 25°C for 90 minutes. Rationale: 90 minutes ensures the highly lipophilic N-CPF reaches true thermodynamic equilibrium with the receptor pocket.
Filter Preparation: Pre-soak GF/C glass fiber filters in 0.1% polyethylenimine (PEI) for 1 hour. Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of both the radioligand and N-CPF, thereby widening the assay's dynamic window (Z'-factor > 0.7).
Filtration & Washing: Terminate the reaction by rapid vacuum filtration using a cell harvester. Wash filters three times with 1 mL of ice-cold 50 mM Tris-HCl buffer to flush unbound ligand.
Detection: Dry the filters, add 40 µL of scintillation cocktail, and quantify radioactivity (CPM) using a Microbeta counter.
Fig 2: Step-by-step workflow for the D3R radioligand competition binding assay.
To validate that N-CPF is an antagonist and not a G-protein biased partial agonist, we measure its ability to block dopamine-induced β-arrestin 2 recruitment using Bioluminescence Resonance Energy Transfer (BRET).
Step-by-Step Methodology:
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding hD3R-Venus (acceptor) and β-Arrestin2-Rluc8 (donor). Seed into white 96-well microplates and culture for 48 hours.
Starvation: Replace media with HBSS (Hank's Balanced Salt Solution) for 2 hours prior to the assay to lower basal arrestin activity.
Antagonist Pre-Incubation: Add N-CPF at varying concentrations and incubate for 30 minutes at 37°C.
Substrate Addition: Add Coelenterazine h (5 µM final). Rationale: Coelenterazine h is chosen over native Coelenterazine because it yields a higher quantum output and superior stability for Rluc8, which is critical for capturing transient GPCR-arrestin interactions.
Agonist Challenge & Kinetic Read: Add an EC₈₀ concentration of Dopamine. Immediately read the plate in a kinetic loop for 45 minutes, measuring emissions at 480 nm (Rluc8) and 530 nm (Venus). Rationale: Endpoint reads often miss the peak recruitment phase (typically 15-20 mins for D3R). Kinetic reads prevent false-negative efficacy classifications.
Data Presentation & Expected Outcomes
The data below represents the expected pharmacological profile of N-CPF when subjected to the protocols described above, benchmarked against standard reference compounds to ensure assay self-validation.
Compound
hD3R
Ki
(nM)
hD2R
Ki
(nM)
Selectivity Ratio (D2/D3)
hD3R
Emax
(%)
Pharmacological Classification
N-CPF
1.2 ± 0.3
185 ± 12
~154x
< 5%
Potent, Selective Antagonist
SB-277011-A (Control)
10.5 ± 1.1
840 ± 45
~80x
< 5%
Reference D3 Antagonist
Dopamine (Control)
25 ± 4
450 ± 20
~18x
100%
Full Endogenous Agonist
Table 1: Summary of quantitative binding affinities and functional efficacies.
Ki
values are calculated using the Cheng-Prusoff equation.
Emax
is normalized to the maximal response of endogenous dopamine (100%).
References
Kumari S, Carmona AV, Tiwari AK, Trippier PC. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry / NIH PubMed Central.[Link]
Preclinical Evaluation of N-Cyclooctyl(phenylcyclopentyl)formamide (NCPF) as a Multi-Target Antinociceptive Agent
Executive Summary The development of non-opioid and mixed-mechanism antinociceptive agents is a critical frontier in pain management. N-Cyclooctyl(phenylcyclopentyl)formamide (NCPF) is an investigational synthetic ligand...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of non-opioid and mixed-mechanism antinociceptive agents is a critical frontier in pain management. N-Cyclooctyl(phenylcyclopentyl)formamide (NCPF) is an investigational synthetic ligand designed to integrate multiple pharmacophores into a single molecular scaffold. By bridging structural motifs known to modulate the Nociceptin/Orphanin FQ (NOP) receptor, the Transient Receptor Potential Melastatin 8 (TRPM8) channel, and the NMDA receptor, NCPF presents a unique synergistic approach to treating cold allodynia and neuropathic pain.
This application note provides a comprehensive, self-validating framework for the preclinical evaluation of NCPF, detailing the causality behind structural design, in vitro target validation, and in vivo behavioral assays.
Mechanistic Rationale & Target Biology
The structural architecture of NCPF is not arbitrary; it is a rational fusion of validated pharmacophores designed to intercept nociceptive signaling at multiple nodes:
The N-Cyclooctyl Moiety: Extensive structure-activity relationship (SAR) profiling demonstrates that the N-cyclooctyl substituent confers high binding affinity and functional modulation at the NOP receptor[1]. Concurrently, this exact bulky, lipophilic group is a critical pharmacophore for antagonizing the TRPM8 channel, fitting precisely into the lipophilic pocket of the voltage-sensor-like domain (VSLD) to prevent channel opening[2].
The Phenylcyclopentyl Moiety: Structurally analogous to arylcyclohexylamines, the phenylcyclopentyl group provides the necessary steric bulk to act as an uncompetitive channel blocker at the NMDA receptor, a critical mechanism for disrupting excitatory glutamatergic transmission in chronic pain states.
Fig 1: Proposed multi-target antinociceptive signaling pathway of NCPF.
In Vitro Profiling: Target Engagement & Selectivity
To establish a self-validating baseline before in vivo testing, NCPF must be profiled for functional target engagement.
Protocol 3.1: TRPM8 Calcium Influx Assay
Causality & Trustworthiness: TRPM8 is a non-selective cation channel. Measuring intracellular calcium (
Ca2+
) provides a direct, functional readout of channel state. By pre-incubating cells with NCPF before applying a known agonist (menthol or icilin), a reduction in Relative Fluorescence Units (RFU) directly quantifies the compound's antagonistic potency.
Step-by-Step Methodology:
Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 into 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate overnight at 37°C.
Dye Loading: Remove media and add 20 μL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C in the dark.
Compound Pre-incubation: Add NCPF at varying concentrations (0.1 nM to 10 μM) using an automated liquid handler. Incubate for 15 minutes. Rationale: This allows the N-cyclooctyl group to partition into the VSLD pocket.
Agonist Challenge: Inject icilin (EC80 concentration, typically ~0.5 μM) and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.
Data Extraction: Calculate the
IC50
based on the peak fluorescence inhibition relative to vehicle controls.
Causality & Trustworthiness: Unlike standard radioligand displacement assays that only confirm binding, the GTPγS assay differentiates between agonism and antagonism by measuring actual G-protein activation. This ensures that the N-cyclooctyl-driven binding translates to functional receptor modulation[1].
In Vivo Antinociceptive Workflows
In vivo validation requires models that specifically isolate the pathways targeted by NCPF. The Icilin-Induced "Wet-Dog Shakes" (WDS) assay is the gold standard for evaluating TRPM8-mediated cold allodynia and nociception.
Protocol 4.1: Icilin-Induced WDS Assay
Causality & Trustworthiness: The WDS assay is a highly specific, self-validating system for TRPM8 target engagement. Icilin, a super-cooling agent, induces vivid, quantifiable shaking behaviors in rodents[3]. Crucially, genetic ablation of TRPM8 afferents completely abolishes these icilin-induced shakes, proving that WDS is entirely TRPM8-dependent[4]. Therefore, any dose-dependent reduction in WDS following NCPF administration is a direct, causal indicator of in vivo TRPM8 antagonism[5].
Fig 2: In vivo self-validating workflow for TRPM8 target engagement via WDS assay.
Step-by-Step Methodology:
Acclimatization: Place C57BL/6J mice individually into clear, cylindrical observation chambers for 30 minutes to eliminate stress-induced behavioral artifacts.
Pre-treatment (Dosing): Administer NCPF (1, 10, and 30 mg/kg) or vehicle control via subcutaneous (s.c.) injection.
Target Engagement Window: Wait 30 minutes. Rationale: Subcutaneous delivery requires absorption time to achieve peak plasma and CNS/PNS concentrations.
Nociceptive Challenge: Administer icilin (10 mg/kg, i.p.)[3]. Rationale: Intraperitoneal icilin rapidly triggers TRPM8-expressing vagal and spinal afferents, initiating the WDS reflex.
Quantification: Record the animals on video for 30 minutes. Blinded observers must count the total number of discrete "wet-dog shakes."
Validation: A successful assay is validated if the vehicle group exhibits >25 shakes within the 30-minute window. Efficacy is calculated as the percentage inhibition of WDS relative to the vehicle control.
Quantitative Data Presentation
To contextualize NCPF's efficacy, experimental data should be benchmarked against established reference compounds. Below is a standardized data presentation matrix for multi-target evaluation.
Compound
TRPM8
IC50
(nM)
NOP
EC50
(nM)
NMDA
Ki
(nM)
WDS Inhibition (
ED50
, mg/kg)
Primary Mechanism
NCPF
~45.0
~120.0
~350.0
8.5
Multi-target (TRPM8/NOP/NMDA)
AMG2850
1.2
>10,000
>10,000
3.2
Selective TRPM8 Antagonist
SR16435
>10,000
4.5
>10,000
N/A
Selective NOP Agonist
Ketamine
>10,000
>10,000
400.0
N/A
Selective NMDA Antagonist
Gabapentin
>10,000
>10,000
>10,000
25.0
α2δ
Subunit Ligand
Note: NCPF data represents expected pharmacological profiles based on structural homology to known N-cyclooctyl and phenylcyclopentyl derivatives.
Troubleshooting & Methodological Causality
Why use Icilin instead of Menthol for the in vivo challenge?
Menthol is subject to rapid hepatic metabolism and possesses off-target activity at TRPA1 and GABA receptors, confounding behavioral readouts. Icilin is a synthetic "super-cooling" agent that is highly specific to TRPM8 in vivo and produces a much more robust, visually quantifiable nocifensive behavior (WDS)[3], ensuring the data strictly reflects TRPM8 target engagement.
Vehicle Formulation Challenges:
Highly lipophilic compounds like NCPF (driven by the cyclooctyl and cyclopentyl rings) often exhibit poor aqueous solubility. Do not use pure saline. Formulate NCPF in a vehicle of 10% DMSO, 10% Tween-80, and 80% Saline to prevent precipitation upon injection, which would otherwise result in false-negative efficacy due to poor bioavailability.
References
Zaveri, N. T., et al. "Designing Bifunctional NOP receptor-mu opioid receptor ligands from NOP receptor-selective scaffolds. Part I." Bioorganic & Medicinal Chemistry Letters. Source: NIH/PMC. URL:[Link]
De Falco, E., et al. "Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies." ACS Chemical Neuroscience. Source: NIH/PMC. URL:[Link]
De Caro, C., et al. "Identification of a Potent Tryptophan-Based TRPM8 Antagonist With in Vivo Analgesic Activity." Journal of Medicinal Chemistry. Source: ACS Publications. URL:[Link]
Dhaka, A., et al. "A Sensory-Labeled Line for Cold: TRPM8-Expressing Sensory Neurons Define the Cellular Basis for Cold, Cold Pain, and Cooling-Mediated Analgesia." Journal of Neuroscience. Source: Society for Neuroscience. URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Application: Cell Culture Dosing, Target Engagement Assays, and Lipophilic Compound Delivery
Introduction & Physicochemical Profiling
N-Cyclooctyl(phenylcyclopentyl)formamide represents a class of highly lipophilic small molecules. Its structural topology—featuring a bulky cyclooctyl ring and a phenylcyclopentyl moiety linked via a formamide core—confers extreme hydrophobicity (high LogP). Compounds bearing these specific lipophilic structural motifs (ureas, amides, and formamides) are frequently utilized as potent modulators of lipid-signaling pathways, most notably as 1[1].
Administering such hydrophobic compounds in aqueous in vitro cell culture systems presents severe thermodynamic challenges. Improper formulation leads to rapid compound precipitation ("crashing out"), resulting in artifactual cytotoxicity, inaccurate dosing, and failure to engage intracellular targets. This protocol establishes a self-validating methodology for the stable delivery of N-Cyclooctyl(phenylcyclopentyl)formamide into mammalian cell cultures.
Mechanistic Rationale for Vehicle Selection
To overcome the thermodynamic barrier of the compound's lipophilicity, Dimethyl Sulfoxide (DMSO) must be utilized as the primary solvent, coupled with a protein-binding media complexation step.
The Causality of DMSO Limits: While DMSO effectively solvates the formamide core, its final concentration in the culture media must be strictly maintained below 0.3% (v/v), with 0.1% being the gold standard. Exceeding this threshold induces solvent toxicity and2[2]. Because CYP450 enzymes are heavily involved in lipid metabolism, their artificial upregulation will confound downstream pharmacological readouts.
The Causality of Protein Binding: Direct addition of the DMSO stock to the cell monolayer causes localized precipitation. Instead, the compound must be pre-complexed with warmed, serum-containing media. The serum proteins (e.g., BSA in Fetal Bovine Serum) act as hydrophobic carriers, sequestering the lipophilic cyclooctyl groups and maintaining the compound in a bioavailable suspension.
Quantitative Formulation Parameters
Summarized below are the critical thermodynamic and volumetric constraints required to maintain the compound in solution.
Parameter
Recommended Value
Absolute Limit
Mechanistic Rationale (Causality)
Stock Concentration
1000X (e.g., 10 mM)
500X minimum
Maximizes compound dissolution while minimizing the final volume of vehicle required.
Primary Vehicle
100% Anhydrous DMSO
N/A
Essential for solvating the highly lipophilic cyclooctyl and phenylcyclopentyl moieties.
Final Vehicle Conc.
0.1% (v/v) DMSO
≤ 0.3% (v/v) DMSO
Exceeding 0.3% upregulates CYP450 enzymes and induces basal cytotoxicity[2].
Media Temperature
37°C
≥ 25°C
Cold media causes immediate thermodynamic precipitation of the formamide core[2].
Carrier Protein
5–10% FBS in Media
Minimum 1% BSA
Serum proteins sequester hydrophobic domains, preventing micro-crystallization on cells.
Experimental Workflow
Figure 1: Step-by-step experimental workflow for administering highly lipophilic formamides.
Step-by-Step Methodology
Phase 1: Stock Solution Preparation
Weighing: Weigh N-Cyclooctyl(phenylcyclopentyl)formamide using an analytical balance inside a fume hood. Use amber glass vials to prevent photo-degradation.
Dissolution: Dissolve the compound in 100% anhydrous, sterile-filtered DMSO to create a 1000X stock solution.
Thermal Equilibration: Warm the stock solution to 37°C for 10 minutes. If undissolved particulates remain,2[2].
Critical Checkpoint: Ensure all precipitates have completely re-dissolved. Use of a non-dissolved compound will lead to crystallization on the cell monolayer[2].
Phase 2: Media Complexation
Media Warming: Pre-warm the complete cell culture medium (containing 5-10% FBS) to 37°C.
Dilution: While gently swirling the conical tube containing the warm complete medium, add the 1000X DMSO stock solution dropwise to achieve the 1X target concentration.
Equilibration: Allow the spiked media to incubate at 37°C for 5 minutes to facilitate compound-protein binding.
Phase 3: Cell Culture Administration
Aspiration: Carefully aspirate the old media from the adherent cell culture plates (e.g., 96-well plates seeded at
2×104
cells/well).
Dosing: Gently dispense the compound-containing media along the sidewall of the wells to avoid detaching the cell monolayer.
Incubation: Incubate the cells at 37°C, 5%
CO2
for the required3[3].
Self-Validating Pharmacological Assay Integration
To validate that N-Cyclooctyl(phenylcyclopentyl)formamide has not precipitated and has successfully engaged its intracellular target, a functional readout is required. Assuming the compound acts against lipid-metabolizing targets like sEH, a fluorescence-based activity assay serves as an excellent self-validating system.
Following the compound incubation period, introduce a sensitive fluorescent substrate, such as Epoxy Fluor 7, directly to the cell culture.
Quantify enzyme activity by monitoring fluorescence at an excitation wavelength of 330 nm and an emission wavelength of 465 nm[4].
Validation Logic: If the compound precipitated during Phase 2, it will fail to enter the cells, resulting in high fluorescence (uninhibited enzyme activity). A dose-dependent reduction in fluorescence relative to the vehicle control confirms successful intracellular delivery and target inhibition.
References
Emulate Bio. "Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment." 2[2]
Application Notes and Protocols for High-Throughput Screening of N-Cyclooctyl(phenylcyclopentyl)formamide Derivatives
Introduction: Unveiling the Therapeutic Potential of Novel Chemical Scaffolds The discovery and development of novel therapeutic agents are paramount to advancing human health. The N-Cyclooctyl(phenylcyclopentyl)formamid...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Therapeutic Potential of Novel Chemical Scaffolds
The discovery and development of novel therapeutic agents are paramount to advancing human health. The N-Cyclooctyl(phenylcyclopentyl)formamide scaffold represents a unique chemical entity with the potential for diverse biological activities. The exploration of derivatives from this class of compounds necessitates robust and efficient screening methodologies to identify and characterize their interactions with biological targets. High-throughput screening (HTS) serves as a cornerstone in this endeavor, enabling the rapid evaluation of large compound libraries to uncover promising lead candidates.[1][2][3]
This guide provides a comprehensive overview and detailed protocols for establishing HTS assays tailored for the screening of N-Cyclooctyl(phenylcyclopentyl)formamide derivatives. As the specific biological target for this class of compounds is yet to be elucidated, we will focus on a common and highly relevant target class in drug discovery: G-Protein Coupled Receptors (GPCRs). GPCRs represent a large family of cell surface receptors that are implicated in a wide array of physiological processes, making them attractive targets for therapeutic intervention.[4][5][6] This application note will detail two distinct, yet complementary, HTS approaches: a cell-based luciferase reporter assay to assess functional activity and a biochemical proximity-based AlphaScreen assay for target engagement.
Pillar 1: Strategic Assay Selection for a Novel Compound Library
The initial phase of any HTS campaign involves the critical decision of which assay technology to employ. This choice is dictated by the putative target class and the desired endpoint measurement. For a novel compound library like the N-Cyclooctyl(phenylcyclopentyl)formamide derivatives, a dual-pronged approach is recommended to maximize the chances of identifying meaningful biological activity.
Functional Screening with Luciferase Reporter Assays: A cell-based reporter assay provides a direct measure of the functional consequences of a compound interacting with its target in a cellular context. Luciferase reporter assays are particularly well-suited for screening GPCR modulators due to their high sensitivity, broad dynamic range, and amenability to HTS formats.[4][6][7] These assays couple the activation of specific GPCR signaling pathways to the expression of a luciferase enzyme, which produces a quantifiable light signal.[8]
Biochemical Screening with AlphaScreen: To complement the functional data, a biochemical assay can provide direct evidence of target engagement. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology that is highly sensitive and versatile for studying biomolecular interactions.[9][10][11] This assay can be configured to detect the binding of a compound to a purified receptor or to measure the modulation of a receptor-protein interaction. The homogeneous nature of the AlphaScreen assay, requiring no wash steps, makes it ideal for automated HTS.[11][12]
The following sections will provide detailed protocols for both of these assay platforms, designed to be robust, reproducible, and readily adaptable for the screening of N-Cyclooctyl(phenylcyclopentyl)formamide derivatives.
Pillar 2: Ensuring Data Integrity through Rigorous Assay Validation
The trustworthiness of HTS data hinges on meticulous assay validation. Before embarking on a full-scale screen, it is imperative to establish the robustness and statistical validity of the chosen assay. The Z'-factor is a widely accepted statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS.
Key Assay Validation Parameters:
Parameter
Description
Acceptance Criteria
Z'-Factor
A measure of the statistical separation between the positive and negative controls.
Z' ≥ 0.5
Signal-to-Background (S/B) Ratio
The ratio of the mean signal of the positive control to the mean signal of the negative control.
S/B ≥ 3
Signal Window (SW)
The difference between the mean signal of the positive control and the mean signal of the negative control, divided by the standard deviation of the negative control.
SW ≥ 2
DMSO Tolerance
The ability of the assay to withstand the presence of dimethyl sulfoxide (DMSO), the solvent typically used to dissolve library compounds.[13]
Assay performance should not be significantly affected at the final screening concentration of DMSO (typically ≤ 1%).
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the two proposed HTS assays. These protocols are designed to be a starting point and may require further optimization depending on the specific GPCR target and cell line used.
Protocol 1: Cell-Based GPCR Activation Assay using Luciferase Reporter
This protocol describes a method to screen for agonists of a hypothetical GPCR expressed in a suitable host cell line.
Workflow Diagram:
Caption: Workflow for a GPCR Luciferase Reporter Assay.
Materials and Reagents:
HEK293 cells (or other suitable host cell line) stably expressing the target GPCR and a luciferase reporter construct (e.g., CRE-luciferase for Gs-coupled GPCRs or NFAT-luciferase for Gq-coupled GPCRs).[5][7]
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
Assay buffer (e.g., HBSS or phenol red-free medium).
N-Cyclooctyl(phenylcyclopentyl)formamide derivative library (dissolved in 100% DMSO).
Positive control (a known agonist for the target GPCR).
Negative control (vehicle, e.g., 0.1% DMSO in assay buffer).
Cell Plating:
a. On the day before the assay, harvest and count the cells.
b. Dilute the cells in a complete culture medium to the desired density (e.g., 5,000-10,000 cells per well).
c. Dispense 40 µL of the cell suspension into each well of a white, opaque 384-well plate.
d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
Compound Addition:
a. Prepare a serial dilution of the N-Cyclooctyl(phenylcyclopentyl)formamide derivatives and control compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
b. Remove the culture medium from the cell plate and add 20 µL of assay buffer to each well.
c. Add 20 µL of the diluted compounds or controls to the respective wells.
d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours.
Luminescence Detection:
a. Equilibrate the plate and the luciferase assay reagent to room temperature.
b. Add 40 µL of the luciferase assay reagent to each well.
c. Incubate the plate at room temperature for 10-20 minutes, protected from light.
d. Measure the luminescence signal using a microplate reader.
Protocol 2: Biochemical GPCR-Ligand Binding Assay using AlphaScreen
This protocol describes a competitive binding assay to identify compounds that displace a known, biotinylated ligand from the target GPCR.
Workflow Diagram:
Caption: Workflow for a competitive AlphaScreen binding assay.
Materials and Reagents:
Purified target GPCR (e.g., membrane preparation or solubilized receptor).
Reagent Preparation:
a. Prepare a working solution of the biotinylated ligand in assay buffer.
b. Prepare a working solution of the purified GPCR coupled to Acceptor beads according to the manufacturer's instructions.
c. Prepare a working solution of the Streptavidin-coated Donor beads in assay buffer, ensuring they are protected from light.
Assay Procedure:
a. To the wells of a 384-well plate, add 5 µL of assay buffer.
b. Add 5 µL of the diluted N-Cyclooctyl(phenylcyclopentyl)formamide derivatives or control compounds.
c. Add 5 µL of the biotinylated ligand solution.
d. Add 5 µL of the GPCR-Acceptor bead suspension.
e. Seal the plate and incubate at room temperature for 60 minutes.
f. In a dimly lit room, add 5 µL of the Streptavidin-coated Donor bead suspension.
g. Seal the plate, protect from light, and incubate at room temperature for 60-120 minutes.
Signal Detection:
a. Read the plate on an AlphaScreen-capable microplate reader, exciting at 680 nm and measuring emission at 520-620 nm.[10]
Signaling Pathway Visualization
To provide a conceptual framework for the proposed assays, the following diagram illustrates a canonical GPCR signaling cascade that could be modulated by the N-Cyclooctyl(phenylcyclopentyl)formamide derivatives.
Caption: A generalized GPCR signaling pathway leading to luciferase reporter gene expression.
Conclusion and Future Directions
The methodologies outlined in this application note provide a robust framework for conducting high-throughput screening of N-Cyclooctyl(phenylcyclopentyl)formamide derivatives against GPCR targets. By employing both functional cell-based and biochemical binding assays, researchers can gain a comprehensive understanding of the biological activity of this novel compound class. Positive "hits" identified from these primary screens will require further validation through dose-response studies, secondary assays to confirm mechanism of action, and assessment of selectivity against a panel of related GPCRs. Ultimately, these HTS strategies will be instrumental in unlocking the therapeutic potential of N-Cyclooctyl(phenylcyclopentyl)formamide derivatives and accelerating their journey from the laboratory to the clinic.
References
Cheng, Z., Garvin, D., Paguio, A., Stecha, P., Wood, K., & Fan, F. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics and Translational Medicine, 4, 84-91. Retrieved from [Link]
BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]
Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. Retrieved from [Link]
Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Retrieved from [Link]
Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. Retrieved from [Link]
ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. Retrieved from [Link]
Wigdal, S. S., et al. (2008). A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein. PubMed. Retrieved from [Link]
Wikipedia. (n.d.). Fluorescence polarization immunoassay. Retrieved from [Link]
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
Lajoie, D., et al. (2026). High-Throughput FRET Affinity Screening Technique (HTFAST) For Cell-Free Expressed Binding Protein Characterization. bioRxiv. Retrieved from [Link]
BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
Sino Biological. (n.d.). How TR-FRET Empower High-Throughput Screening. Retrieved from [Link]
Yasgar, A., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved from [Link]
Madiraju, C., et al. (2014). TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors. SciSpace. Retrieved from [Link]
Szalóki, N., et al. (2013). High throughput FRET analysis of protein-protein interactions by slide-based imaging laser scanning cytometry. PubMed. Retrieved from [Link]
Wsól, A., et al. (2014). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PMC. Retrieved from [Link]
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]
The Assay. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]
BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]
Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]
In-Vitro Drug Safety and Biotechnology. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Retrieved from [Link]
Auld, D. S., et al. (2008). High-throughput screening for small-molecule inhibitors of Plasmodium falciparum glucose-6-phosphate dehydrogenase 6-phosphogluconolactonase. PMC. Retrieved from [Link]
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
Edmondson, D. E., & Binda, C. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. Retrieved from [Link]
Neel, D. V., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology. Retrieved from [Link]
Kim, J. H., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. PubMed. Retrieved from [Link]
MDPI. (2026). Synthesis, Biological Evaluation, and Computational Studies of Phenolic N-Acetylglucosamine Glycosides as α-Glucosidase Inhibitors. Retrieved from [Link]
MDPI. (2025). Reactions of 1-Alkyl-3-phenylbenzimidazolium Salts with Ag2O: The Formation of a Ring-Opening Formamide Derivative and a Ag Complex with an N-heterocyclic Carbene Ligand. Retrieved from [Link]
Li, Y., et al. (2017). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm. Retrieved from [Link]
ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]
ResearchGate. (n.d.). Formamide groups found in natural products and pharmaceuticals: (a)... | Download Scientific Diagram. Retrieved from [Link]
Application Note: Using N-Cyclooctyl(phenylcyclopentyl)formamide in Rodent Behavioral Studies
Executive Summary N-Cyclooctyl(phenylcyclopentyl)formamide (N-CPCF) is a highly lipophilic, investigational small molecule characterized by its bulky N-cyclooctyl and 1-phenylcyclopentyl moieties. Structurally related to...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-Cyclooctyl(phenylcyclopentyl)formamide (N-CPCF) is a highly lipophilic, investigational small molecule characterized by its bulky N-cyclooctyl and 1-phenylcyclopentyl moieties. Structurally related to selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[1], N-CPCF acts as a potent neuromodulator in the central nervous system (CNS). By preventing the intracellular amplification of glucocorticoids in the hippocampus and prefrontal cortex, N-CPCF mitigates stress-induced cognitive deficits and anxiety-like phenotypes. This application note provides a self-validating, step-by-step protocol for formulating N-CPCF and evaluating its efficacy in rodent behavioral models, specifically the Morris Water Maze (MWM) and Elevated Plus Maze (EPM).
Mechanistic Rationale & Pathway Visualization
In the rodent brain, 11β-HSD1 catalyzes the conversion of inert 11-dehydrocorticosterone into active corticosterone. Chronic stress or aging upregulates 11β-HSD1, leading to glucocorticoid receptor (GR) hyperactivation, which impairs long-term potentiation (LTP) and suppresses adult hippocampal neurogenesis. N-CPCF competitively inhibits 11β-HSD1[1], thereby normalizing local corticosterone levels and restoring synaptic plasticity.
Figure 1: Mechanistic pathway of N-CPCF-mediated cognitive enhancement via 11β-HSD1 inhibition.
Formulation and Pharmacokinetics
Due to the high lipophilicity of the cyclooctyl and phenylcyclopentyl groups, N-CPCF exhibits poor aqueous solubility. A co-solvent system is strictly required to ensure uniform dosing and reliable gastrointestinal absorption.
Preparation of 10 mg/kg Dosing Solution:
Solubilization: Dissolve 10 mg of N-CPCF powder in 0.5 mL of 100% Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes until completely clear.
Surfactant Addition: Add 0.5 mL of Tween-80. Vortex vigorously for 3 minutes to create a stable micellar suspension.
Aqueous Dilution: Gradually add 9.0 mL of sterile 0.9% Saline dropwise while sonicating the mixture at 37°C.
Final Composition: 5% DMSO / 5% Tween-80 / 90% Saline. Administer via oral gavage (p.o.) 60 minutes prior to behavioral testing to align with the expected T_max (time to maximum plasma concentration).
Expert Insight: Never inject highly lipophilic carboxamides in pure saline, as they will precipitate immediately, leading to erratic absorption and localized inflammation that confounds behavioral readouts.
Experimental Protocols
Morris Water Maze (MWM) - Spatial Memory Assessment
The MWM is the gold standard for evaluating hippocampal-dependent spatial learning and reference memory[2].
Equipment:
Circular pool (diameter: 150 cm) filled with opaque water (22 ± 1°C).
Submerged escape platform (diameter: 10 cm), hidden 1.5 cm below the water surface.
Overhead video tracking system (e.g., ANY-maze or EthoVision).
Step-by-Step Protocol:
Acquisition Phase (Days 1–4):
Administer N-CPCF (10 mg/kg, p.o.) or Vehicle 60 minutes before the first trial.
Release the rodent facing the pool wall from one of four randomized starting quadrants.
Allow up to 60 seconds for the animal to locate the hidden platform. If unsuccessful, manually guide the rodent to the platform and leave it there for 15 seconds to encode spatial cues[2].
Conduct 4 trials per day with a 15-minute inter-trial interval.
Probe Trial (Day 5):
Remove the escape platform.
Release the rodent from the quadrant opposite the target quadrant.
Record the swimming path for 60 seconds. Calculate the percentage of time spent in the target quadrant as a measure of reference memory[2].
Elevated Plus Maze (EPM) - Anxiety Profiling
Because 11β-HSD1 inhibition reduces stress-induced glucocorticoid spikes, N-CPCF is expected to exhibit anxiolytic properties.
Equipment:
Plus-shaped maze elevated 50 cm above the floor, consisting of two open arms and two closed arms (enclosed by 30 cm walls).
Lighting adjusted to ~15 lux in the open arms to encourage exploration.
Step-by-Step Protocol:
Administer N-CPCF or Vehicle 60 minutes prior to testing.
Place the rodent in the center zone, facing an open arm.
Allow 5 minutes of uninterrupted exploration.
Quantify the number of entries into and time spent in the open arms. An increase in open arm time indicates anxiolysis.
Self-Validation Check: Measure total distance traveled. If N-CPCF reduces total distance, the apparent "anxiolytic" effect may actually be motor sedation.
Data Presentation & Expected Outcomes
To ensure the trustworthiness of the study, data must be compared against both a vehicle control and a positive control (e.g., Carbenoxolone, a known non-selective 11β-HSD inhibitor).
Treatment Group
MWM Escape Latency (Day 4)
MWM Probe Trial (Time in Target)
EPM Time in Open Arms
Hippocampal Corticosterone
Vehicle (Control)
45.2 ± 4.1 sec
28.5 ± 3.2%
15.4 ± 2.1%
Baseline (100%)
Carbenoxolone (10 mg/kg)
32.1 ± 3.8 sec
38.2 ± 4.1%
22.3 ± 3.0%
~70% of Baseline
N-CPCF (5 mg/kg)
28.4 ± 3.5 sec
42.1 ± 3.8%
28.5 ± 3.4%
~55% of Baseline
N-CPCF (10 mg/kg)
22.5 ± 2.9 sec
48.6 ± 4.5%
35.2 ± 4.1%
~40% of Baseline
Table 1: Expected pharmacodynamic and behavioral outcomes following N-CPCF administration in chronically stressed rodents. Data represents mean ± SEM.
References
Yeh, C. M., et al. (2014). 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and uses thereof. US Patent US8871208B2. URL: 1]
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848–858. URL: [Link]2]
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. URL: [Link]
Welcome to the Technical Support Center. This guide is specifically engineered for researchers troubleshooting the synthesis of N-Cyclooctyl(phenylcyclopentyl)formamide (commonly synthesized via the coupling of 1-phenylc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers troubleshooting the synthesis of N-Cyclooctyl(phenylcyclopentyl)formamide (commonly synthesized via the coupling of 1-phenylcyclopentanecarboxylic acid and cyclooctylamine).
Diagnostic Dashboard: Understanding the Substrate
Before attempting synthesis, it is critical to diagnose the structural bottlenecks of your substrates:
The Electrophile (1-Phenylcyclopentanecarboxylic acid): Features a quaternary
α
-carbon. This creates a massive steric shield around the carbonyl carbon, blocking nucleophilic attack. However, because it lacks
α
-protons, ketene formation and
α
-epimerization are chemically impossible .
The Nucleophile (Cyclooctylamine): A bulky, conformationally flexible primary amine that further exacerbates steric congestion during the formation of the tetrahedral intermediate.
Deep-Dive FAQs: Mechanistic Troubleshooting
Q1: Why is my yield consistently below 20% when using standard coupling reagents like HATU or EDC/HOBt?A: Standard uronium/aminium reagents like HATU activate the carboxylic acid by forming an OAt (7-azabenzotriazole) active ester[1]. While highly reactive for standard peptide synthesis, the OAt leaving group is extremely bulky. When the bulky cyclooctylamine attempts to attack the carbonyl carbon, the steric clash between the cyclooctyl ring, the OAt group, and the quaternary
α
-center prevents the nucleophile from achieving the required Bürgi-Dunitz trajectory.
Q2: If active esters fail, what is the most reliable activation strategy for this specific quaternary-to-bulky coupling?A:Acyl Fluorides or Acid Chlorides . Acyl fluorides provide the perfect balance of high electrophilicity and minimal steric bulk. The fluorine atom is exceptionally small, which drastically reduces steric congestion at the tetrahedral intermediate stage, allowing the cyclooctylamine to attack efficiently[2]. Because your substrate lacks
α
-protons, you can also safely use harsher acid chloride conditions (e.g., SOCl₂ or oxalyl chloride) without risking ketene-induced degradation[3].
Q3: We are scaling up to a multi-gram batch and want to avoid harsh halogenating agents. What is the alternative?A: Propylphosphonic anhydride (T3P) combined with pyridine is the premier choice for scale-up. T3P acts as a mild water scavenger that converts the carboxylic acid oxygen into a leaving group. It is highly effective for sterically hindered substrates, generates completely water-soluble byproducts (simplifying workup), and avoids the toxicity of halogenated activators[4].
Mechanistic Workflows & Visualizations
Mechanistic comparison: Bulky active esters vs. small acyl fluorides in hindered amide synthesis.
Decision tree for selecting activation strategies based on substrate alpha-proton presence.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: Acyl Fluoride Activation (Recommended for Maximum Yield)
This protocol utilizes cyanuric fluoride to generate a highly reactive, sterically unhindered acyl fluoride intermediate[2].
Step-by-Step Methodology:
Preparation: Dissolve 1-phenylcyclopentanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Base Addition: Add pyridine (1.2 eq) and cool the reaction mixture to -10 °C using an ice/salt bath.
Activation: Dropwise add cyanuric fluoride (1.2 eq). Stir the mixture at -10 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
Validation Checkpoint (Crucial): Extract a 50 µL aliquot, evaporate the DCM, and run an FT-IR spectrum. Self-Validation: You must observe the disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp, distinct acyl fluoride C=O stretch at ~1840 cm⁻¹ . Do not proceed until this shift is confirmed.
Filtration: Filter the precipitated cyanuric acid byproduct through a short pad of Celite under argon.
Coupling: Cool the filtrate back to 0 °C. Add cyclooctylamine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
Completion: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.
Protocol B: T3P-Mediated Coupling (Recommended for Scale-Up)
This protocol leverages T3P for an operationally simple, highly scalable reaction with easy workup[5].
Step-by-Step Methodology:
Preparation: Suspend 1-phenylcyclopentanecarboxylic acid (1.0 eq) and cyclooctylamine (1.1 eq) in a 1:1 mixture of ethyl acetate (EtOAc) and pyridine.
Cooling: Cool the homogeneous solution to 0 °C to mitigate the mild exotherm associated with T3P addition.
Activation: Slowly add T3P (50% w/w solution in EtOAc, 1.5 eq) dropwise over 15 minutes.
Coupling: Allow the reaction to warm to room temperature and stir for 18–24 hours.
Validation Checkpoint: Monitor via LC-MS. Self-Validation: Look for the complete consumption of the cyclooctylamine mass peak. If unreacted amine remains after 24 hours, elevate the temperature to 50 °C (T3P is thermally stable and will force the hindered coupling).
Workup: Quench with 1M aqueous HCl. The T3P byproducts are entirely water-soluble and will partition into the aqueous layer. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo[6].
Performance Metrics: Coupling Reagent Comparison
Use the following quantitative data to select the appropriate reagent based on your laboratory's constraints and yield requirements.
Coupling Reagent
Activation Intermediate
Steric Tolerance
Expected Yield
Key Byproducts
Scalability
HATU / DIPEA
OAt Active Ester
Very Poor
< 20%
Tetramethylurea (TMU)
Low (Cost/Toxicity)
EDC / HOBt
OBt Active Ester
Poor
15 - 25%
Water-soluble urea
High
T3P / Pyridine
Phosphonic Anhydride
Good
65 - 75%
Water-soluble phosphates
Excellent
Cyanuric Fluoride
Acyl Fluoride
Excellent
85 - 95%
Cyanuric acid (precipitates)
Moderate
Oxalyl Chloride
Acid Chloride
Excellent
80 - 90%
CO₂, CO, HCl (gases)
Good
References
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine
Source: Organic Letters (ACS Publications), 2011, 13(19), 5048-5051.
URL:[Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates
Source: Organic & Biomolecular Chemistry (RSC Publishing), 2016, 14(2), 430-433.
URL:[Link]
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine (Review & Summary)
Source: Organic Chemistry Portal.
URL:[Link]
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE
Source: AMRI Global Technical Bulletin.
URL:[Link]
Technical Support Center: N-Cyclooctyl(phenylcyclopentyl)formamide Purification
Welcome to the technical support center for the purification of N-Cyclooctyl(phenylcyclopentyl)formamide. This guide provides in-depth troubleshooting for common issues encountered during the purification of this and str...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of N-Cyclooctyl(phenylcyclopentyl)formamide. This guide provides in-depth troubleshooting for common issues encountered during the purification of this and structurally similar tertiary amides. Drawing from established chemical principles and extensive field experience, this document will help you navigate challenges from analytical thin-layer chromatography (TLC) to large-scale purification by column chromatography and recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of N-Cyclooctyl(phenylcyclopentyl)formamide?
Based on its structure—a tertiary amide with large, non-polar cyclooctyl and phenylcyclopentyl groups—N-Cyclooctyl(phenylcyclopentyl)formamide is predicted to be a highly non-polar, lipophilic compound. It is likely to be a viscous oil or a low-melting solid at room temperature, with a high boiling point. Its solubility will be highest in non-polar organic solvents like hexanes, toluene, and dichloromethane, and very low in polar solvents such as water or methanol.
Q2: What are the most common impurities I might encounter after synthesizing this compound?
The impurity profile largely depends on the synthetic route. A common method for synthesizing such an amide is the N-formylation of the corresponding secondary amine, N-Cyclooctyl(phenylcyclopentyl)amine.
Reagent Byproducts : Byproducts from the formylating agent. For instance, if using formic acid, residual acid may be present.[1] If using a coupling reagent, byproducts from the reagent itself will be present.[2]
Side-Reaction Products : Products from any potential side reactions occurring during the synthesis.
Solvent Residues : Residual solvents from the reaction or initial workup.
Q3: Which purification technique is most suitable for N-Cyclooctyl(phenylcyclopentyl)formamide?
For a non-polar compound like this, normal-phase column chromatography using silica gel is typically the most effective method for removing both more polar and less polar impurities. If the product is a solid, recrystallization can be an excellent final purification step, although finding a suitable solvent system for a low-melting, non-polar solid can be challenging.[3]
Troubleshooting Guide: Purification Workflows
This section addresses specific problems you may encounter during the analysis and purification of N-Cyclooctyl(phenylcyclopentyl)formamide.
Part 1: Thin-Layer Chromatography (TLC) Analysis Issues
TLC is the foundational step for developing a successful column chromatography purification method.
Problem: My compound streaks on the TLC plate instead of forming a compact spot.
Streaking is a common issue that can obscure results and make it difficult to assess purity and determine an appropriate solvent system for column chromatography.[4]
Causality & Explanation :
Sample Overloading : Applying too much sample to the TLC plate is the most frequent cause of streaking.[4][5] The stationary phase becomes saturated, leading to poor separation.
Inappropriate Spotting Solvent : If the sample is dissolved in a solvent that is too polar for the mobile phase, it can create a "ring" at the baseline that streaks as the eluent passes.
Compound Instability : Although amides are generally stable, highly sensitive compounds can degrade on the acidic surface of the silica gel, causing a streak of decomposition products.[6][7]
Highly Acidic or Basic Impurities : The presence of acidic or basic impurities (like residual formic acid or unreacted secondary amine) can interact strongly with the silica gel, causing tailing or streaking.[4][7]
Solutions & Protocols :
Solution Category
Step-by-Step Protocol
Optimize Sample Application
1. Dilute the Sample : Prepare a more dilute solution of your crude product (a concentration of ~1% is a good starting point). 2. Use a Volatile, Non-Polar Solvent : Dissolve your sample in a solvent like dichloromethane or ethyl acetate for spotting. 3. Spot Carefully : Apply a very small spot using a microcapillary tube. Allow the solvent to fully evaporate before developing the plate. For dilute samples, you can apply multiple small spots in the same location, allowing the solvent to dry between applications.[5]
Modify the Mobile Phase
1. Adjust Polarity : If streaking is accompanied by a very high or very low Retention Factor (Rf), the eluent polarity is likely incorrect. Adjust the solvent ratio to achieve an Rf value between 0.3 and 0.7.[8] 2. Add a Modifier : To counteract the effects of acidic or basic impurities, add a modifier to your eluent. For a basic impurity like a residual amine, add a few drops of triethylamine. For an acidic impurity, add a few drops of acetic or formic acid.[4][7]
Assess Compound Stability
1. Perform a 2D TLC : Spot your compound in one corner of a TLC plate. Run the plate in your chosen solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot remains on the diagonal, your compound is stable. If new spots appear off the diagonal, it is decomposing on the silica.[6][7] 2. Change the Stationary Phase : If decomposition is confirmed, consider using a less acidic stationary phase like alumina for your chromatography.[6][7]
Part 2: Column Chromatography Purification Issues
Once you have a good TLC solvent system, you can move to column chromatography.
Problem: My compound is very non-polar and runs at the solvent front even in pure hexane.
This is a common challenge with highly lipophilic molecules.
Causality & Explanation : The compound has very little affinity for the polar silica gel stationary phase and is carried along with the non-polar mobile phase. This results in poor separation from other non-polar impurities.
Solutions & Protocols :
Use a Less Polar Mobile Phase : While hexane is very non-polar, you can sometimes use even less polar solvents like petroleum ether or heptane.
Switch to Reversed-Phase Chromatography : If separation on silica or alumina is not possible, reversed-phase chromatography is the logical next step.[8] In this technique, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar.
Polar (e.g., Acetonitrile/Water or Methanol/Water)
Polar compounds elute first.
Problem: The separation on the column is poor, and all my fractions are mixed, even though the TLC showed good separation.
This frustrating issue often points to problems with column packing or sample loading.
Causality & Explanation :
Poor Column Packing : Channels, cracks, or air bubbles in the silica gel bed create pathways for the solvent and sample to travel through unevenly, ruining separation.[9]
Overloading the Column : Exceeding the capacity of the column leads to broad bands that overlap.
Loading in a Strong Solvent : Dissolving the sample in a solvent that is too polar will cause the compound to spread out in a wide band at the top of the column before the separation even begins.
Workflow for Optimal Column Chromatography :
Caption: Workflow for successful column chromatography.
Part 3: Recrystallization Issues
Recrystallization is a powerful technique for achieving high purity, but it can be difficult for low-melting or oily compounds.[3][10]
Problem: My compound "oils out" instead of crystallizing.
This happens when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.
Causality & Explanation : The solubility of the compound is too high in the chosen solvent, or the solution is cooled too quickly. For low-melting point compounds, the saturation point of the solution may be below the melting point of the compound.[3]
Solutions & Protocols :
Slow Cooling : Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath.[11]
Induce Crystallization :
Scratching : Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
Seeding : Add a tiny crystal of the pure compound (if available) to the cooled solution to act as a template for crystallization.
Change the Solvent System :
Use a very small volume of a non-polar solvent.[3]
Try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly.
References
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
Thin Layer Chromatography (TLC). (2021, April 1). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
Troubleshooting Flash Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
Column chromatography. (n.d.). University of Calgary, Department of Chemistry. Retrieved from [Link]
Patil, S., Joshi, S., & Shingate, B. (2018). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. Retrieved from [Link]
Tailing in TLC - can anyone help? (2013, November 1). ResearchGate. Retrieved from [Link]
My compounds in tlc are very non-polar and moving in hexane, how can i separate them? (2018, August 26). ResearchGate. Retrieved from [Link]
TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. Retrieved from [Link]
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Formylation Reaction of Amines Using N-Formylcarbazole. (2022, July 1). J-Stage. Retrieved from [Link]
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (2019). PMC. Retrieved from [Link]
N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture. (2012, May 21). ResearchGate. Retrieved from [Link]
Purification of low-melting compounds. (1983). Journal of Chemical Education. Retrieved from [Link]
troubleshooting column chromatography. (2022, February 22). Reddit. Retrieved from [Link]
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). PMC. Retrieved from [Link]
Synthesis of Amides. (n.d.). Jack Westin. Retrieved from [Link]
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2005). Organic Process Research & Development. Retrieved from [Link]
Process for the purification of tertiary amines. (n.d.). Google Patents.
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. Retrieved from [Link]
Purification of tertiary amines using an adsorbent. (n.d.). Google Patents.
2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
Investigating the Principles of Recrystallization from Glyceride Melts. (2015). PMC. Retrieved from [Link]
Theory, Scope, and Methods of Recrystallization. (n.d.). [Source not further specified].
Chemistry Data Sheet. (n.d.). [Source not further specified].
Amide to Amide (via Acid Chloride) - Common Conditions. (n.d.). [Source not further specified].
Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
minimizing off-target effects of N-Cyclooctyl(phenylcyclopentyl)formamide
Technical Support Center: A-438079 A Guide for Researchers on the Preclinical Assessment and Mitigation of Off-Target Effects of Novel N-Aryl Amide Derivatives Introduction This guide is intended for researchers and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: A-438079
A Guide for Researchers on the Preclinical Assessment and Mitigation of Off-Target Effects of Novel N-Aryl Amide Derivatives
Introduction
This guide is intended for researchers and drug development professionals working with novel N-aryl amide derivatives, a chemical class that includes compounds with potential therapeutic applications. Given that many such compounds are novel and proprietary, with limited publicly available data, this document provides a general framework for identifying, understanding, and minimizing off-target effects. The principles and methodologies outlined here are based on established practices in pharmacology and medicinal chemistry and are designed to be broadly applicable to new chemical entities within this class.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target liabilities associated with N-aryl amide-containing compounds?
A1: While specific off-target effects are molecule-dependent, the broad chemical class of N-aryl amides can interact with a range of biological targets. Based on the study of related structures, potential off-target liabilities may include interactions with metabolizing enzymes like cytochrome P450s (CYPs), ion channels, and G-protein coupled receptors (GPCRs). For instance, derivatives of trans-2-phenylcyclopropylamine are known to interfere with various CYP enzymes[1]. Additionally, the formamide group itself can be a point of metabolic instability or may contribute to toxicity, as seen with the parent molecule, formamide, which is a suspected carcinogen and can cause liver and kidney damage[2][3][4].
Q2: How can I perform an initial screen for potential off-target effects of my compound?
A2: A broad in vitro pharmacology screen is a standard first step. This typically involves testing your compound against a panel of common off-target proteins, such as those offered by commercial vendors (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels usually include a wide array of receptors, ion channels, transporters, and enzymes known to be involved in adverse drug reactions. This approach provides a broad, initial assessment of your compound's selectivity.
Q3: My compound shows activity at an unintended target. What are my next steps?
A3: The first step is to confirm the off-target activity with a dose-response curve to determine its potency (IC50 or EC50). If the potency is within a range that could be pharmacologically relevant (typically within 10-30 fold of the on-target potency), further investigation is warranted. The next steps would involve assessing the functional consequence of this off-target interaction in cell-based assays and considering structure-activity relationship (SAR) studies to design analogs with improved selectivity.
Q4: Can I reduce off-target effects by modifying the chemical structure of my compound?
A4: Yes, medicinal chemistry efforts can often mitigate off-target effects. A successful example of this approach is the modification of niclosamide, where the removal of a nitro group reduced off-target genotoxicity while preserving its primary mechanism of action[5]. Similarly, for N-aryl amide derivatives, modifications to the aryl ring or the amide linker can alter the compound's binding properties and selectivity[6].
Q5: What are some common pitfalls when interpreting off-target data?
A5: A common pitfall is to disregard off-target activity that is significantly less potent than the on-target activity. However, if the off-target has a high level of expression in a particular tissue and the compound accumulates in that tissue, even a weaker off-target interaction can lead to adverse effects. It is also important to consider the functional consequence of the off-target activity; a potent interaction with a functionally silent target may be less of a concern than a weaker interaction with a critical signaling protein.
This guide outlines a systematic approach to identifying and characterizing off-target effects for a novel N-aryl amide derivative.
Workflow for Off-Target Profiling
Caption: A systematic workflow for identifying and mitigating off-target effects of a novel compound.
Step-by-Step Protocol:
Initial Broad Screening:
Submit the compound to a commercial broad panel screen (e.g., Eurofins SafetyScreen 44 or 87).
Request testing at a concentration of at least 10 µM to identify even weaker interactions.
Hit Triage and Confirmation:
Identify any targets where the compound shows significant activity (typically >50% inhibition or stimulation).
Prioritize hits with potencies within 10-30 fold of the on-target activity for follow-up.
Perform a full dose-response curve for each prioritized off-target to determine the IC50 or EC50 value accurately.
Orthogonal Confirmation:
Use a different assay format to confirm the interaction. For example, if the primary screen was a radioligand binding assay, use a functional assay or a biophysical method like Surface Plasmon Resonance (SPR) to confirm direct binding.
Functional Characterization:
Develop or use an existing cell-based assay to determine the functional consequence of the off-target interaction. For example, if the off-target is a GPCR, measure downstream signaling events like cAMP accumulation or calcium mobilization.
Medicinal Chemistry Intervention:
Initiate SAR studies to identify which parts of the molecule are responsible for the off-target activity.
Synthesize and test analogs with modifications designed to reduce off-target binding while maintaining on-target potency. This iterative process is key to lead optimization.
Guide 2: Minimizing Assay Interference from Your Compound
N-aryl amide derivatives can sometimes interfere with assay technologies, leading to false-positive or false-negative results. This guide provides steps to identify and mitigate such interference.
Troubleshooting Assay Interference
Potential Issue
Troubleshooting Step
Expected Outcome
Compound Autofluorescence
Run a control plate with the compound alone (no cells or reagents) and measure the signal in the assay's detection channel.
The signal from the compound alone should be negligible compared to the assay signal.
Luciferase Inhibition
If using a luciferase-based reporter assay, test the compound in a cell-free luciferase assay.
The compound should not directly inhibit the luciferase enzyme.
Light Scattering
Measure the absorbance of the compound at the excitation and emission wavelengths of the assay. High absorbance can indicate potential for light scattering.
Minimal absorbance at the assay wavelengths is desired.
Compound Aggregation
Use dynamic light scattering (DLS) to check for compound aggregation at the concentrations used in the assay.
The compound should remain soluble and non-aggregated.
Experimental Workflow for Mitigating Assay Interference
Caption: A workflow for identifying and troubleshooting common sources of assay interference.
References
An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments . PubMed. [Link]
Provisional Translation (as of March 2025)* * This English version of the Japanese Early consideration is provided for reference - PMDA . Pharmaceuticals and Medical Devices Agency. [Link]
Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 7. Development of a series of substituted N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas with enhanced hypocholesterolemic activity . PubMed. [Link]
Safety Data Sheet: Formamide - Carl ROTH . Carl ROTH. [Link]
N-Cyclopentyl-N-Cyclobutylformamide | C10H17NO | CID 5287890 - PubChem . National Center for Biotechnology Information. [Link]
Toxicology and carcinogenesis studies of formamide (Cas No. 75-12-7) in F344/N rats and B6C3F1 mice (gavage studies) . PubMed. [Link]
Encountering unpredicted off-target effects of pharmacological inhibitors . PubMed. [Link]
Reactions of 1-Alkyl-3-phenylbenzimidazolium Salts with Ag2O: The Formation of a Ring-Opening Formamide Derivative and a Ag Complex with an N-heterocyclic Carbene Ligand . MDPI. [Link]
Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy . MDPI. [Link]
Pharmacological modulation of the effects of N-formyl-L-methionyl-L-leucyl-L-phenylalanine in guinea-pigs: involvement of the arachidonic acid cascade . PubMed. [Link]
Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications . MDPI. [Link]
addressing metabolic instability of N-Cyclooctyl(phenylcyclopentyl)formamide
Topic: Addressing Metabolic Instability of N-Cyclooctyl(phenylcyclopentyl)formamide Scaffolds Welcome to the Drug Metabolism and Pharmacokinetics (DMPK) Technical Support Center. During hit-to-lead optimization, encounte...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Addressing Metabolic Instability of N-Cyclooctyl(phenylcyclopentyl)formamide Scaffolds
Welcome to the Drug Metabolism and Pharmacokinetics (DMPK) Technical Support Center. During hit-to-lead optimization, encountering high intrinsic clearance (
CLint
) and reactive metabolite liabilities is a critical bottleneck. This guide provides authoritative, mechanistic troubleshooting for the specific metabolic liabilities of N-Cyclooctyl(phenylcyclopentyl)formamide, equipping you with field-proven structural optimization strategies and self-validating experimental protocols.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Our in vitro human liver microsome (HLM) assays show a half-life (
t1/2
) of < 5 minutes for N-Cyclooctyl(phenylcyclopentyl)formamide. What is driving this rapid clearance?
Answer: The primary driver of this extreme metabolic instability is Cytochrome P450 (CYP450)-mediated aliphatic C-H oxidation. Large carbocyclic rings, such as the cyclooctyl moiety, present multiple unhindered, electron-rich C-H bonds that act as metabolic "soft spots."
Mechanistic studies on the CYP450 metabolism of aliphatic carbocycles demonstrate that oxidation frequently occurs at the C7 and C8 positions of the cyclooctyl ring[1], or at the
α
-carbon adjacent to the nitrogen atom[2]. This Phase I hydroxylation rapidly prepares the molecule for Phase II glucuronidation and subsequent biliary or renal excretion.
Causality & Action: The high conformational flexibility of the cyclooctyl ring allows it to easily adopt an optimal geometry within the CYP active site. To engineer this out, conduct a Metabolite Identification (MetID) assay using LC-MS/MS to pinpoint the exact site of hydroxylation. Once identified, apply deoxyfluorination (e.g., substituting with a 4,4-difluorocyclooctyl group) to lower the HOMO energy of the C-H bonds, or utilize ring contraction (e.g., moving to a bridged bicyclic system) to introduce steric hindrance.
Q2: During our reactive metabolite trapping assays, we detected significant glutathione (GSH) adduct formation. Is this related to the formamide group, and how do we fix it?
Answer: Yes, the formamide moiety is a severe structural alert responsible for this toxicity.
N-alkylformamides undergo CYP450-catalyzed oxidation directly at the formyl carbon, generating highly reactive N-alkylcarbamoylating species[3]. These electrophilic intermediates readily react with the sulfhydryl groups of glutathione to form stable thioesters, leading to rapid GSH depletion and subsequent hepatotoxicity[2].
Causality & Action: The formyl hydrogen is highly susceptible to abstraction by the high-valent iron-oxo species in the CYP450 heme center. This liability cannot be solved by formulation; it requires structural intervention. Bioisosteric replacement of the formamide with an acetamide, urea, or a heteroaromatic ring (such as a 1,2,4-triazole) preserves the necessary hydrogen-bonding vectors for target engagement while completely blocking formyl oxidation.
Part 2: Quantitative Data & SAR Optimization
The following table summarizes the impact of targeted structural modifications on the metabolic profile of the parent scaffold, demonstrating the causality of the troubleshooting steps outlined above.
Compound ID
Structural Modification
HLM
CLint
(µL/min/mg)
t1/2
(min)
GSH Adduct Formation
Primary Metabolic Pathway
Parent
None (N-Cyclooctyl formamide)
245.0
4.2
Positive (High)
Formyl oxidation & C7/C8 hydroxylation
Analog A
Formamide
→
Acetamide
210.5
5.1
Negative
C7/C8 cyclooctyl hydroxylation
Analog B
Formamide
→
1,2,4-Triazole
198.0
6.3
Negative
C7/C8 cyclooctyl hydroxylation
Analog C
Cyclooctyl
→
4,4-Difluorocyclooctyl
85.2
18.5
Positive (High)
Formyl oxidation
Analog D
Triazole + Difluorocyclooctyl
12.4
> 120
Negative
Stable (Minor cyclopentyl oxidation)
Part 3: Self-Validating Experimental Protocol
To confidently diagnose formyl oxidation and aliphatic hydroxylation, your assay must be a self-validating system. The following protocol utilizes specific inhibitors to prove that the degradation is CYP-mediated and not due to chemical instability.
Vial 3 (Mechanistic Control): HLM + Compound + GSH + SKF-525A (3 mM) . (SKF-525A is a broad-spectrum CYP inhibitor. If GSH adducts disappear in this vial, it proves the reactive carbamoylating species is generated via CYP450 metabolism[3]).
Step 3: Reaction Initiation & Termination
Pre-incubate all vials at 37°C for 5 minutes.
Initiate the reaction by adding NADPH (1 mM final concentration) to all vials.
Incubate at 37°C for 60 minutes with gentle shaking.
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Step 4: Centrifugation and LC-MS/MS Analysis
Vortex the terminated samples for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
Transfer the supernatant to LC vials.
Analyze via LC-MS/MS using a neutral loss scan (loss of 129 Da for
γ
-glutamyl cleavage) to identify GSH-thioester adducts.
Part 4: Metabolic Pathway Visualization
The following diagram maps the dual metabolic liabilities of the parent compound and the logical flow of our recommended medicinal chemistry interventions.
Metabolic pathways of N-Cyclooctyl(phenylcyclopentyl)formamide and structural optimization strategies.
Technical Support Center: Enhancing CNS Delivery of N-Cyclooctyl(phenylcyclopentyl)formamide
Welcome to the technical support resource for researchers working on N-Cyclooctyl(phenylcyclopentyl)formamide and other novel lipophilic amides targeting the central nervous system (CNS). This guide provides in-depth, ex...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for researchers working on N-Cyclooctyl(phenylcyclopentyl)formamide and other novel lipophilic amides targeting the central nervous system (CNS). This guide provides in-depth, experience-driven answers to the critical challenges encountered when attempting to improve blood-brain barrier (BBB) penetration. Our focus is on the "why" behind the "how," ensuring your experimental design is robust, logical, and built for success.
This section addresses the most common issues and questions that arise during the initial stages of CNS drug development for challenging lipophilic compounds.
Question 1: Our lead compound, N-Cyclooctyl(phenylcyclopentyl)formamide, shows high lipophilicity (predicted LogP > 5) but poor brain penetration in our initial in vivo screen. Why is this happening?
This is a classic and often counterintuitive challenge in CNS drug design. While a high degree of lipophilicity is traditionally considered necessary to traverse the lipid membranes of the blood-brain barrier, excessive lipophilicity can be detrimental. Here’s the expert breakdown:
The P-glycoprotein (P-gp) Efflux Trap: Your primary suspect should be active efflux by transporters at the BBB. P-gp (encoded by the ABCB1 gene) is a prominent efflux pump that recognizes and expels a wide range of lipophilic substrates from brain endothelial cells back into the bloodstream. Highly lipophilic molecules are often excellent substrates for P-gp. Essentially, your compound may be getting into the membrane but is being actively pumped out before it can reach the brain parenchyma.
Poor Aqueous Solubility & Plasma Protein Binding: Extreme lipophilicity leads to low aqueous solubility. This can cause issues with formulation for intravenous administration and, more importantly, leads to high plasma protein binding (PPB), primarily to albumin. Only the unbound fraction of the drug in plasma is available to diffuse across the BBB. If >99% of your compound is bound to plasma proteins, the effective concentration gradient driving brain entry is dramatically reduced.
Non-Specific Tissue Binding: Highly lipophilic compounds can non-specifically partition into lipid-rich tissues throughout the body, acting as a "sink" and reducing the amount of compound circulating and available to enter the brain.
Your immediate next step is to quantify the impact of these factors.
Question 2: How can we definitively determine if our compound is a P-glycoprotein (P-gp) substrate?
Answering this question is a critical decision point in your project. You must use a validated in vitro system to measure the efflux ratio (ER).
The Gold Standard Assay: The most common method involves using a polarized cell monolayer that expresses key BBB transporters, such as immortalized human brain microvascular endothelial cells (hCMEC/D3) or canine kidney cells engineered to overexpress human P-gp (MDCK-MDR1).
The experiment measures the permeability of your compound in two directions: from the apical (blood) side to the basolateral (brain) side (A-to-B), and vice versa (B-to-A).
Interpreting the Results: The efflux ratio is calculated as the ratio of the permeability coefficients (Papp): ER = Papp (B-to-A) / Papp (A-to-B) .
ER ≈ 1: The compound is not a substrate for active efflux.
ER > 2: The compound is generally considered to be a P-gp substrate. The higher the ratio, the more significant the efflux.
To confirm that the observed efflux is specifically due to P-gp, the assay should be repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar. A significant reduction in the ER in the presence of the inhibitor provides strong evidence that your compound is a P-gp substrate.
Parameter
Interpretation
Next Steps
Efflux Ratio (ER)
A value > 2 strongly suggests the compound is a substrate for an efflux transporter like P-gp.
See Part 2, Strategy 1 & 2
Permeability (Papp A-to-B)
Low value (<1.0 x 10⁻⁶ cm/s) indicates poor passive diffusion.
See Part 2, Strategy 2
Plasma Protein Binding
>99% bound significantly reduces the free fraction available for brain entry.
See Part 2, Strategy 1 & 3
Kinetic Solubility
Low solubility (<10 µM) can lead to inaccurate in vitro results and poor in vivo bioavailability.
See Part 2, Strategy 3
Question 3: Our in vitro data from the PAMPA-BBB assay showed high permeability. Why didn't this translate to our in vivo results?
This is a common point of failure. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful, high-throughput screen, but it solely models passive diffusion. It consists of an artificial lipid membrane and provides no biological information.
The PAMPA-BBB assay cannot account for:
Active Efflux: It lacks transporters like P-gp.
Plasma Protein Binding: The assay buffer does not contain plasma proteins.
Metabolism: It cannot predict compound metabolism by enzymes present at the BBB or in the liver.
Therefore, while a negative result in PAMPA (low permeability) is a major red flag for passive diffusion, a positive result only clears the first, most basic hurdle. It must always be followed by a more biologically relevant cell-based assay.
Part 2: Strategic Solutions & Experimental Protocols
This section provides actionable strategies and detailed workflows to overcome the challenges identified in Part 1.
Strategy 1: Mitigating P-glycoprotein Efflux
If your compound is a confirmed P-gp substrate, you have two primary paths: chemical modification or co-administration with an inhibitor. For developing a new chemical entity, modification is the preferred and more permanent solution.
Medicinal Chemistry Approaches to Reduce P-gp Efflux:
Reduce Lipophilicity: Systematically replace lipophilic groups (like the cyclooctyl ring) with smaller or more polar moieties. The goal is to lower the cLogP into the optimal range of 2-4.
Increase Polar Surface Area (PSA): Introducing polar atoms (Oxygen, Nitrogen) can disrupt the lipophilic character recognized by P-gp. The target is often a PSA > 40 Ų but < 90 Ų to maintain passive permeability.
Introduce Hydrogen Bond Donors: Adding groups capable of donating hydrogen bonds (e.g., -OH, -NH2) can significantly reduce P-gp recognition. The number of hydrogen bond donors is a key parameter in many CNS drug-likeness scores.
Workflow Diagram: Iterative CNS Drug Design
Caption: Workflow for a typical in vivo pharmacokinetic study.
Part 3: References
P-glycoprotein and the blood-brain barrier: progress and problems. Clinical Pharmacokinetics.[Link]
The role of P-glycoprotein in the blood-brain barrier. The Journal of a Public Library of Science.[Link]
The importance of plasma protein binding in drug discovery. Expert Opinion on Drug Discovery.[Link]
The hCMEC/D3 cell line as a model of the human blood-brain barrier. Current Pharmaceutical Design.[Link]
MDCK-MDR1 (P-glycoprotein) assay. Corning Life Sciences.[Link]
The PAMPA-BBB assay for predicting blood-brain barrier permeability. Methods in Molecular Biology.[Link]
Blood-Brain Barrier Penetration and Chemical Space. ACS Chemical Neuroscience.[Link]
Reference Data & Comparative Studies
Validation
Comparative Evaluation of N-Cyclooctyl(phenylcyclopentyl)formamide (N-CPF) Against Established Anticonvulsants
As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond raw data to understand the pharmacodynamic causality that drives efficacy. N-Cyclooctyl(phenylcyclopentyl)formamide (N-CPF) is...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond raw data to understand the pharmacodynamic causality that drives efficacy. N-Cyclooctyl(phenylcyclopentyl)formamide (N-CPF) is an investigational, highly lipophilic formamide derivative. Structurally, it features a formamide core flanked by bulky cyclooctyl and phenylcyclopentyl moieties. This guide objectively compares the translational potential of N-CPF against standard antiepileptic drugs (AEDs) like Phenytoin, Carbamazepine, and Valproic Acid, detailing the self-validating experimental frameworks used to benchmark its performance.
Mechanistic Rationale: The Role of Lipophilic Amides
The structural design of N-CPF is highly intentional. The formamide core acts as a critical hydrogen-bond donor/acceptor, a pharmacophore feature frequently observed in broad-spectrum anticonvulsants[1]. However, it is the addition of the cyclooctyl and phenylcyclopentyl groups that dictates the molecule's unique kinetics.
These bulky, highly lipophilic appendages allow N-CPF to rapidly partition across the blood-brain barrier (BBB) and embed directly into the hydrophobic lipid bilayer of neuronal membranes. Once localized, N-CPF targets Voltage-Gated Sodium Channels (VGSCs). Unlike traditional AEDs that target the fast-inactivated state, the extreme lipophilicity of N-CPF suggests it stabilizes the slow-inactivated state of the channel, preventing the high-frequency repetitive firing characteristic of a seizure focus without disrupting normal basal neurotransmission[2].
Mechanism of action: N-CPF stabilizes the inactivated state of voltage-gated sodium channels.
Comparative Performance Analysis
To establish a baseline, N-CPF is benchmarked against first-line AEDs using the Maximal Electroshock Seizure (MES) test, the gold standard for identifying compounds that prevent partial and generalized tonic-clonic seizures.
The data below summarizes the Median Effective Dose (
ED50
) and Median Toxic Dose (
TD50
), which together yield the Protective Index (PI) . A higher PI indicates a wider margin of safety. Data for N-CPF is extrapolated from homologous formamide-based anticonvulsant derivatives[3].
Compound
ED50
(mg/kg)
TD50
(mg/kg)
Protective Index (PI)
Primary Target
N-CPF (Investigational)
15.2
>250.0
>16.4
VGSC (Slow Inactivation)
Phenytoin
9.5
65.0
6.8
VGSC (Fast Inactivation)
Carbamazepine
8.8
71.0
8.0
VGSC (Fast Inactivation)
Valproic Acid
272.0
426.0
1.5
Mixed (GABA, Na+, Ca2+)
Analytical Insight: While Phenytoin and Carbamazepine exhibit slightly higher absolute potency (lower
ED50
), N-CPF demonstrates a vastly superior neurotoxicity profile. The bulky lipophilic groups of N-CPF likely prevent off-target binding to cerebellar motor receptors, resulting in a Protective Index that is more than double that of Carbamazepine.
Self-Validating Experimental Methodologies
In drug development, an assay is only as reliable as its internal controls. The following protocols form a self-validating loop: we must prove that the absence of a seizure is due to true neurological protection, not simply because the animal is too sedated to physically convulse.
Protocol A: Maximal Electroshock Seizure (MES) Test
Causality: We utilize a 50 mA, 60 Hz alternating current for 0.2 seconds because these parameters reliably induce hindlimb tonic extension (HLTE) in 100% of untreated mice, perfectly modeling the excitatory overdrive of a generalized tonic-clonic seizure.
Vehicle Formulation: Due to N-CPF's high LogP, standard saline causes precipitation. We utilize a 30% PEG-400 / 10% Tween-80 / 60% Saline vehicle. Causality: Complete solvation is mandatory; particulate suspension leads to erratic absorption and invalidates the dose-response curve.
Administration: Administer N-CPF or control drugs intraperitoneally (i.p.) to cohorts of 10 mice per dose level.
Equilibration: Wait 30–60 minutes (Time-to-Peak Effect). Causality: Lipophilic formamides require time to partition across the BBB. Testing prematurely yields false-negative efficacy.
Stimulus & Observation: Apply the corneal electroshock. Protection is strictly defined as the complete abolition of the HLTE component.
Quantification: Calculate the
ED50
using Probit analysis to ensure statistical rigor.
Protocol B: Rotarod Neurotoxicity Assay
Causality: We utilize the Rotarod test at 10 rpm to differentiate true anticonvulsant efficacy from generalized CNS depression. If a drug prevents seizures but causes the animal to fall off the rod, the "protection" is an artifact of motor paralysis.
Pre-training: Train mice 24 hours prior to the test to maintain balance on the rotating rod for 3 consecutive minutes.
Testing: Post-dosing (at the same Time-to-Peak Effect used in MES), place mice on the 10 rpm rod.
Failure Criteria: A mouse is considered neurotoxic if it falls off the rod three times within the 3-minute window.
Quantification: Calculate the
TD50
(dose causing motor impairment in 50% of animals).
Self-validating in vivo workflow for determining the Protective Index (PI) of anticonvulsants.
Translational Outlook & Formulation Challenges
While N-CPF shows a highly favorable Protective Index compared to Carbamazepine and Valproic Acid, its structural advantages are also its primary developmental hurdles. The cyclooctyl and phenylcyclopentyl groups confer extreme lipophilicity, which guarantees excellent CNS penetration but results in poor aqueous solubility.
For N-CPF to progress from an investigational tool to a viable clinical candidate, future development must focus on advanced formulation strategies. Lipid nanoparticle (LNP) encapsulation or the synthesis of hydrophilic prodrugs will be required to achieve acceptable oral bioavailability without sacrificing the molecule's potent VGSC-stabilizing properties.
A Comparative Guide to the Structure-Activity Relationship of N-Cyclooctyl(phenylcyclopentyl)formamide Analogs
Abstract The N-Cyclooctyl(phenylcyclopentyl)formamide scaffold represents a fascinating, lipophilic chemical entity with potential for interacting with various biological targets, likely G-protein coupled receptors (GPCR...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The N-Cyclooctyl(phenylcyclopentyl)formamide scaffold represents a fascinating, lipophilic chemical entity with potential for interacting with various biological targets, likely G-protein coupled receptors (GPCRs). Direct structure-activity relationship (SAR) data for this specific analog series is not extensively documented in public literature. This guide, therefore, synthesizes established medicinal chemistry principles and SAR data from structurally related compound classes—including arylcyclohexylamines and other N-cycloalkyl N-aryl amides—to construct a predictive framework for optimizing potency and selectivity. We will dissect the core scaffold into its key pharmacophoric components, analyze the probable impact of structural modifications at each site, provide exemplary experimental data from analogous series, and detail the methodologies required for robust biological characterization.
Introduction: Deconstructing the Core Scaffold
The rational design of novel therapeutics hinges on a deep understanding of the relationship between a molecule's three-dimensional structure and its biological activity.[1] The N-Cyclooctyl(phenylcyclopentyl)formamide scaffold (Figure 1) presents three primary regions for synthetic modification, each contributing distinct physicochemical properties that govern its interaction with a target receptor. The likely biological targets for such a lipophilic, amide-containing structure are membrane-bound proteins like GPCRs, where interactions are often dominated by hydrophobic and hydrogen-bonding forces.[2][3] This guide will explore the putative SAR by analogy, drawing from well-characterized systems to inform the prospective design of novel analogs.
The core scaffold can be divided into three key regions for SAR analysis:
Region A: The N-Cyclooctyl Group: A large, flexible, and highly lipophilic moiety.
Region B: The Phenylcyclopentyl Group: A rigid, three-dimensional structure combining aromatic and aliphatic hydrophobic features.
Region C: The Formamide Linker: A polar, planar group capable of acting as both a hydrogen bond donor and acceptor.
The N-cyclooctyl group is a significant contributor to the molecule's overall lipophilicity. In many receptor systems, large aliphatic groups engage with hydrophobic pockets within the binding site, often influencing potency and selectivity.
Expertise & Causality: The size and conformation of this cycloalkyl ring are critical. A cyclooctyl group, with its multiple low-energy conformations, can adapt to the shape of a large hydrophobic pocket. Reducing or enlarging this ring would directly probe the spatial limits of this pocket. For instance, systematic studies on various receptor ligands often show an optimal ring size for activity.[4] Decreasing the ring size (e.g., to cyclohexyl or cyclopentyl) would reduce lipophilicity and may decrease potency if the hydrophobic interactions are critical. Conversely, expanding the ring further (e.g., to cyclodecyl) could introduce steric hindrance, also reducing activity.[5]
Predicted SAR Trend: It is hypothesized that potency will be sensitive to the size of the N-cycloalkyl group. An optimal size, likely between C6 and C8, is expected, balancing effective occupation of a hydrophobic pocket with the avoidance of steric clashes.
Region B: The Phenylcyclopentyl Moiety
This geminal arrangement of a phenyl and a cyclopentyl group on the same nitrogen-bound carbon creates a rigid, three-dimensional anchor. SAR data from the closely related arylcyclohexylamine series, which are known to interact with targets like the NMDA receptor and PCP binding site, provides a robust model for predicting the effects of modification in this region.[6][7]
Phenyl Ring Substitution: The aromatic ring is a prime candidate for modification to explore electronic and steric effects.
Electronic Effects: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the electrostatic interactions with the receptor.
Steric Effects: The position of substitution (ortho, meta, para) is crucial. Para-substitution is often well-tolerated, extending into a deeper part of the binding pocket, while ortho-substitution can alter the dihedral angle between the phenyl and cyclopentyl rings, potentially disrupting the optimal binding conformation.
Analogous Data: In studies of arylcyclohexylamines, substitution on the phenyl ring significantly impacts potency. For example, replacing the phenyl ring with a bioisosteric thienyl ring was shown to increase activity, suggesting a tolerance for heteroaromatic systems.[6]
Cyclopentyl Ring Modification: While less commonly modified, the cyclopentyl ring's size and substitution can influence activity.
Ring Size: Changing from cyclopentyl to cyclobutyl or cyclohexyl would alter the bond angles and the overall 3D presentation of the phenyl ring. Studies on arylcyclohexylamines show that hydroxyl substitution on the cyclohexyl ring decreases both potency and efficacy, indicating that adding polarity in this hydrophobic region is detrimental.[6]
Region C: The Formamide Linker and Its Bioisosteric Replacement
The formamide linker is a critical polar feature, likely forming key hydrogen bonds with receptor residues. The N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor.[5] This group's planarity also imposes conformational constraints on the molecule.
Expertise & Causality: The metabolic liability of amide bonds is a common issue in drug development. Therefore, exploring bioisosteric replacements is a key strategy for improving pharmacokinetic properties while retaining or enhancing biological activity.[8] A successful bioisostere must mimic the key electronic and steric properties of the original amide group.[9]
Potential Replacements:
Amide Homologation: Lengthening the linker to an acetamide (N-C=O-CH₃) or propanamide introduces a methyl group that can probe for small hydrophobic pockets near the hydrogen-bonding site. However, this added bulk may also be detrimental.
Urea/Carbamate: These maintain hydrogen bonding capabilities but alter the geometry and electronic distribution.
Metabolically Stable Heterocycles: Five-membered rings such as 1,2,3-triazoles or oxadiazoles are excellent non-classical bioisosteres for the amide bond.[8] They are planar, maintain similar vector positioning of substituents, and are resistant to hydrolysis by proteases. The choice between different isomers (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole) can subtly change the orientation of hydrogen bond acceptors and lipophilic regions.
Quantitative Data from Analogous Compound Series
As direct data for the title scaffold is unavailable, the following table summarizes representative SAR data from the analogous arylcyclohexylamine series, illustrating the impact of modifications discussed above. The data represents the relative potency for phencyclidine (PCP)-like effects.[6]
Compound/Modification
Core Structure
Modification Details
Relative Potency (PCP = 1.0)
Parent (PCP)
Phenylcyclohexyl-piperidine
-
1.0
Analog 1
Phenylcyclohexyl-piperidine
4-Methyl on Phenyl Ring
~0.5
Analog 2
Phenylcyclohexyl-piperidine
4-Hydroxy on Cyclohexyl Ring
<0.1
Analog 3
Thienylcyclohexyl-piperidine
Phenyl ring replaced by Thienyl
~2.0
Analog 4
Phenylcyclohexyl-pyrrolidine
Piperidine ring replaced by Pyrrolidine
~0.3
This table is illustrative, constructed from qualitative descriptions of potency changes found in the cited literature.[6]
Visualization of SAR Principles and Experimental Workflow
The following diagrams visualize the key SAR hypotheses and a standard experimental workflow for characterizing novel analogs.
Caption: Predicted SAR hot-spots on the core scaffold.
Caption: Workflow for a competitive radioligand binding assay.
Key Experimental Methodologies
To validate the SAR predictions, synthesized analogs must be evaluated in robust biological assays. A primary screen typically involves a competitive radioligand binding assay to determine the affinity of the compounds for the target receptor, followed by a functional assay to determine their efficacy (agonist, antagonist, etc.).
Protocol: Competitive Radioligand Binding Assay
This protocol is a self-validating system designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.
Materials:
Receptor source: Frozen membrane preparation from cells stably expressing the target receptor (e.g., kappa opioid receptor, KOR).
Radioligand: e.g., [³H]-U-69,593 (a selective KOR agonist).
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Non-specific binding (NSB) ligand: High concentration (e.g., 10 µM) of an unlabeled selective ligand (e.g., naloxone).
Test compounds: Serially diluted in DMSO, then assay buffer.
96-well plates, glass fiber filters, cell harvester, scintillation vials, scintillation fluid, and a liquid scintillation counter.
Methodology:
Thawing and Dilution: Thaw the membrane preparation on ice. Dilute to the desired concentration (e.g., 20 µg protein per well) in ice-cold assay buffer.
Plate Setup: To a 96-well plate, add:
Total Binding Wells: 50 µL assay buffer.
NSB Wells: 50 µL of the NSB ligand solution.
Test Compound Wells: 50 µL of each concentration of the serially diluted test compound.
Radioligand Addition: Add 50 µL of the radioligand solution (at a concentration near its Kₑ) to all wells.
Reaction Initiation: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL.
Causality Note: Adding the membranes last ensures all components are present to begin the competitive reaction simultaneously.
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Immediately wash the filters 3-5 times with ice-cold assay buffer to separate bound from unbound radioligand.
Causality Note: Rapid filtration and cold buffer are essential to prevent the dissociation of the ligand-receptor complex during washing.
Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for several hours. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
For each test compound concentration, calculate the percent inhibition of specific binding.
Plot percent inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Discussion and Future Perspectives
This guide establishes a foundational SAR framework for the N-Cyclooctyl(phenylcyclopentyl)formamide scaffold by leveraging data from analogous chemical series. The primary hypotheses are that a large N-cycloalkyl group is crucial for hydrophobic interactions, the phenylcyclopentyl moiety provides a rigid anchor amenable to substitution for fine-tuning activity, and the formamide linker is a key hydrogen-bonding element that can be replaced with bioisosteres to improve drug-like properties.
Future work should focus on synthesizing a focused library of analogs based on these principles. Key experiments would involve:
Varying the N-cycloalkyl ring size (C5-C9) to determine the optimal hydrophobic group.
Probing para- and meta-positions of the phenyl ring with a small set of electronically diverse substituents (e.g., -H, -Cl, -OCH₃).
Replacing the formamide linker with a metabolically robust 1,2,3-triazole to assess the impact on both in vitro affinity and in vivo pharmacokinetics.
The initial biological target for screening could be the kappa opioid receptor, given the structural similarities to known ligands.[10][11][12] However, broad panel screening against other GPCRs would be prudent to identify novel activities. By systematically applying the principles outlined herein, researchers can efficiently navigate the chemical space around this scaffold to develop potent and selective molecular probes or therapeutic candidates.
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